N-Acetyl-L-Aspartic Acid
Description
Historical Context and Discovery in Neurobiology
The journey into understanding N-Acetyl-L-aspartic acid began in 1956 when it was first identified by Tallan and colleagues in the brain tissue of cats and rats. gu.senih.gov This discovery was significant as NAA was found to be present in remarkably high concentrations, second only to the amino acid glutamate (B1630785) in the brain. wikipedia.orgebi.ac.uk Early investigations revealed that NAA is almost exclusively found in nervous tissue, with particularly high levels in the brains of mammals and birds. gu.senih.gov
A pivotal moment in NAA research came in 1959 when Goldstein demonstrated its biosynthesis from L-aspartic acid and acetyl-coenzyme A in rat brain mitochondria. biocrates.com This established the metabolic pathway for its creation within neurons. biocrates.comnih.gov For many years, progress in understanding NAA's function was gradual. However, two key findings significantly accelerated research. The first was the recognition of NAA's prominent signal in proton magnetic resonance spectroscopy (MRS), which established it as a reliable non-invasive marker for neuronal health and viability. nih.govnih.gov The second was the discovery that a deficiency in the enzyme aspartoacylase, which breaks down NAA, leads to its accumulation and causes the devastating genetic disorder Canavan disease. biocrates.comnih.gov These breakthroughs solidified NAA's importance in both neurodiagnostics and the study of neurological diseases. nih.gov
The Biochemical Enigma of this compound
Despite being discovered over half a century ago, the full scope of this compound's functions remains a "biochemical enigma". gu.sebiocrates.com Its high concentration in the brain suggests a vital role, yet a single primary function has not been definitively established. biocrates.comnih.gov Researchers have proposed several key roles for NAA, and it is likely that it is involved in multiple cellular processes.
Some of the primary proposed functions include:
A source of acetate (B1210297) for myelin synthesis: NAA is transported from neurons to oligodendrocytes, the cells responsible for producing myelin. In these cells, the enzyme aspartoacylase cleaves the acetate group from NAA, which is then used for the synthesis of fatty acids and steroids, essential components of the myelin sheath. nih.govnih.govneurology.org
Neuronal osmoregulation: Due to its high concentration, NAA is thought to contribute to maintaining the fluid balance within brain cells. wikipedia.orgnih.gov
Energy metabolism: The synthesis of NAA is linked to mitochondrial energy production. By acetylating aspartate, it may facilitate the conversion of glutamate to alpha-ketoglutarate (B1197944), which can then enter the tricarboxylic acid (TCA) cycle to generate ATP. nih.govnih.gov
Precursor for N-Acetylaspartylglutamate (NAAG): NAA is a direct precursor for the synthesis of NAAG, the most concentrated neuropeptide in the human brain, which is involved in neuromodulation. gu.senih.govnih.gov
The ongoing debate and research into these and other potential functions highlight the complexity of this molecule and its deep integration into the biochemistry of the nervous system. biocrates.comnih.gov
This compound as a Central Nervous System Metabolite in Mammals
This compound is a defining feature of the mammalian central nervous system (CNS) due to its exceptionally high concentration, which can reach 10 millimolar (mM) or greater in various brain regions. nih.gov It is synthesized primarily within neuronal mitochondria from aspartic acid and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase. biocrates.comnih.govnih.gov While synthesized in neurons, it is also found in oligodendrocytes and myelin. wikipedia.orgebi.ac.uk
The distribution of NAA is not uniform throughout the CNS. For instance, in mice, the olfactory bulb has been shown to have the highest concentration, while the hippocampus has the lowest among the measured regions. ebi.ac.uk The enzyme responsible for its synthesis, L-aspartate N-acetyltransferase, also shows regional variation, with the highest activity found in the brainstem and spinal cord. nih.gov
The metabolism of NAA involves a crucial interplay between different cell types in the brain. After its synthesis in neurons, NAA is transported to oligodendrocytes where it is catabolized by aspartoacylase. nih.govnih.gov This intercellular transfer underscores the role of NAA in axon-glial signaling and the metabolic coupling between these two cell types. nih.govnih.gov While NAA is predominantly a CNS metabolite, the enzyme that breaks it down, aspartoacylase, is also active in other tissues like the kidney, heart, and liver, although NAA synthesis itself is largely restricted to the nervous system. gu.sefrontiersin.org
The following table provides a summary of NAA concentration in different brain regions of the C57BL6/J mouse model.
| Brain Region | NAA Concentration (nmol/mg protein) |
| Olfactory Bulb | 58.2 ± 4.0 |
| Striatum | Not specified in the same detail |
| Cerebellum | Not specified in the same detail |
| Hippocampus | 42.8 ± 1.6 |
| Prefrontal Cortex | Not specified in the same detail |
| Nucleus Accumbens | Not specified in the same detail |
| Data from a study on male C57BL6/J mice. ebi.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-acetamidobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-BYPYZUCNSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897219 | |
| Record name | (2S)-2-Acetamidobutanedioic acid | |
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Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Acros Organics MSDS], Solid | |
| Record name | N-Acetyl-L-aspartic acid | |
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| Record name | N-Acetyl-L-aspartic acid | |
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Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4), 675 mg/mL | |
| Record name | SID56463035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | N-Acetyl-L-aspartic acid | |
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CAS No. |
997-55-7 | |
| Record name | N-Acetyl-L-aspartic acid | |
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| Record name | N-Acetyl-L-aspartic acid | |
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| Record name | (2S)-2-Acetamidobutanedioic acid | |
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| Record name | N-acetyl-L-aspartic acid | |
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| Record name | ACETYL ASPARTIC ACID | |
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| Record name | N-Acetyl-L-aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137 - 140 °C | |
| Record name | N-Acetyl-L-aspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Catabolism of N Acetyl L Aspartic Acid
Enzymatic Pathways and Key Enzymes
The metabolism of NAA is governed by a select group of enzymes that catalyze its formation and degradation. These enzymatic reactions are fundamental to maintaining the brain's biochemical balance and supporting various neurological processes.
N-Acetylaspartate Synthetase (NAT8L) Activity
The synthesis of N-Acetyl-L-aspartic acid is catalyzed by the enzyme N-acetylaspartate synthetase, which is encoded by the NAT8L gene. biocrates.comnih.gov This enzyme facilitates the reaction between L-aspartic acid and acetyl-Coenzyme A (acetyl-CoA) to produce NAA. biocrates.comuniprot.orgreactome.org This process is vital for maintaining the high concentration of NAA observed in the brain. nih.gov The activity of NAT8L is not only crucial for NAA production but has also been linked to other cellular functions, such as influencing dopamine (B1211576) uptake by regulating TNF-alpha expression. uniprot.org The enzyme's activity can be blocked by aminooxyacetic acid in both the cytoplasm and mitochondria. uniprot.org Deficiency in NAT8L can lead to a metabolic disorder known as N-acetylaspartate deficiency (NACED), characterized by developmental delay and seizures. uniprot.org
Aspartoacylase (ASPA) Hydrolysis of this compound
The primary enzyme responsible for the catabolism of NAA is Aspartoacylase (ASPA), also known as aminoacylase-2 (ACY-2). uniprot.orggenecards.org ASPA is a cytosolic zinc metalloenzyme that hydrolyzes NAA into its constituent parts: L-aspartate and acetate (B1210297). uniprot.orgreactome.orgprospecbio.com This deacetylation reaction is critical for providing acetate, which can be used for the synthesis of fatty acids and steroids, particularly for the formation of the myelin sheath by oligodendrocytes. nih.govmdpi.com While highly expressed in the white matter of the brain, ASPA is also found in other tissues like the kidney, liver, and skeletal muscle, where it is thought to act as a scavenger of NAA from body fluids. genecards.orgreactome.orgprospecbio.com Genetic mutations in the ASPA gene lead to a deficiency in this enzyme's activity, causing Canavan disease, a severe neurodegenerative disorder characterized by the accumulation of NAA and spongy degeneration of the brain's white matter. uniprot.orggenecards.orgprospecbio.comnih.gov
N-Acetylaspartate Transferase (ANAT)
Historically, the synthesis of NAA was attributed to an enzyme referred to as N-acetylaspartate transferase (ANAT). gu.se Early research demonstrated that this enzyme was responsible for the formation of NAA from aspartic acid and acetyl-CoA. gu.se However, more recent molecular studies have identified NAT8L as the specific gene product responsible for this enzymatic activity. uniprot.orgnih.gov Therefore, ANAT and NAT8L refer to the same enzymatic function of synthesizing NAA.
Cellular and Subcellular Localization of this compound Metabolism
The synthesis and breakdown of NAA occur in different cell types and subcellular locations within the brain, a compartmentalization that is key to its functions.
Neuronal Mitochondrial Synthesis
The synthesis of this compound predominantly occurs within the mitochondria of neurons. biocrates.comnih.govgu.sewikipedia.org The enzyme responsible, NAT8L, is located in the mitochondrial matrix where it catalyzes the formation of NAA from L-aspartate and acetyl-CoA. reactome.orgwikipathways.org This mitochondrial synthesis is an oxygen and ADP-dependent process. gu.se Studies have shown that NAT8L's enzymatic contribution is quantitatively larger in the mitochondrial compartment compared to other parts of the cell. uniprot.org
Once synthesized in the neuronal mitochondria, NAA is transported out of the neuron. biocrates.comnih.gov It is then taken up by oligodendrocytes, the myelin-producing cells of the CNS. biocrates.comnih.govfrontiersin.org Inside the oligodendrocytes, the enzyme Aspartoacylase (ASPA) hydrolyzes NAA to release acetate. biocrates.comnih.gov This acetate is a crucial building block for the synthesis of lipids and steroids necessary for forming and maintaining the myelin sheath. nih.govfrontiersin.org This metabolic interplay, with synthesis in neuronal mitochondria and catabolism in oligodendrocytes, highlights a key aspect of neuron-glia interaction in the brain. biocrates.comnih.gov
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Name | Gene | Primary Function | Substrates | Products | Cellular Location |
| N-Acetylaspartate Synthetase | NAT8L | Synthesis of NAA | L-aspartate, Acetyl-CoA | This compound, Coenzyme A | Neuronal Mitochondria biocrates.comuniprot.orgreactome.org |
| Aspartoacylase | ASPA | Hydrolysis of NAA | This compound, H₂O | L-aspartate, Acetate | Oligodendrocyte Cytosol biocrates.comreactome.orgnih.gov |
| N-Acylated Alpha-Linked L-Amino Dipeptidase | FOLH1 | Hydrolysis of NAAG | N-acetylaspartylglutamate (NAAG) | This compound, Glutamate (B1630785) | Neuronal Membranes wikipathways.orgresearchgate.net |
Oligodendrocytic Catabolism and Transport Mechanisms
The catabolism of this compound is a process distinctly localized within oligodendrocytes, the myelin-producing cells of the central nervous system. nih.gov Neurons synthesize NAA, but it is then transported to oligodendrocytes for breakdown. biocrates.comwalshmedicalmedia.com This intercellular transfer is a critical step in the metabolic lifecycle of NAA.
The primary enzyme responsible for NAA catabolism is aspartoacylase (ASPA) , which is predominantly located in oligodendrocytes. nih.govmdpi.comclinicaltrials.govfrontiersin.org ASPA catalyzes the hydrolysis of NAA into two essential molecules: L-aspartate and acetate . biocrates.comwikipedia.orgacs.orgnih.gov This enzymatic reaction is vital, as the accumulation of NAA due to ASPA deficiency leads to severe neurological conditions like Canavan disease. clinicaltrials.govwikipedia.orgnih.gov
The transport of NAA from the extracellular space into oligodendrocytes is mediated by specific transporters. Research has identified the sodium-dependent dicarboxylate cotransporter NaDC3 (a product of the Slc13a3 gene) as a key transporter for NAA into glial cells. nih.govresearchgate.net This transport is an electrogenic process, with a proposed stoichiometry of three sodium ions for every one molecule of NAA. researchgate.net
Once inside the oligodendrocyte, the liberated acetate from NAA cleavage serves a crucial function as a precursor for the synthesis of fatty acids and steroids, which are fundamental building blocks for myelin. mdpi.comfrontiersin.orgacs.orgnih.govnih.gov The developmental expression of the ASPA gene has been shown to closely parallel the timeline of myelination in the CNS, underscoring the importance of this catabolic process for white matter formation and maintenance. nih.gov
| Component | Role in Oligodendrocytic Catabolism |
| This compound (NAA) | The substrate transported into oligodendrocytes. |
| Aspartoacylase (ASPA) | The key enzyme that hydrolyzes NAA. clinicaltrials.govwikipedia.org |
| NaDC3 Transporter | Facilitates the uptake of NAA into glial cells. researchgate.net |
| Acetate | A product of NAA catabolism; serves as a precursor for myelin lipid synthesis. biocrates.commdpi.com |
| L-aspartate | A product of NAA catabolism. biocrates.commdpi.com |
Astrocytic Role in this compound Homeostasis
Astrocytes, another major type of glial cell, play a significant, albeit more indirect, role in the homeostasis of NAA. The metabolism of NAA is considered to have a tri-cellular compartmentation involving neurons, oligodendrocytes, and astrocytes. frontiersin.org While oligodendrocytes are the primary site of NAA breakdown, astrocytes are crucial for maintaining the metabolic environment that supports the entire NAA cycle.
A primary role of astrocytes is in the de novo synthesis of aspartate, a necessary precursor for NAA production in neurons. frontiersin.org Astrocytes can supply neurons with neurotransmitter precursors, such as glutamine, which can then be converted to aspartate within the neuron. frontiersin.orgoup.com This positions astrocytes at the beginning of the NAA lifecycle, regulating the availability of one of its core components.
Furthermore, astrocytes express the NaDC3 transporter, the same transporter found in oligodendrocytes, enabling them to take up NAA from the extracellular space. researchgate.netnih.gov Astrocytes are fundamental for the uptake and catabolism of major neurotransmitters like glutamate and are central to maintaining the brain's ionic homeostasis, including sodium (Na+) and potassium (K+) levels. oup.comnih.gov By managing the concentrations of these ions and molecules, astrocytes ensure a stable environment, which is critical for the function of neuronal and oligodendrocytic transporters and enzymes involved in NAA metabolism. frontiersin.orgnih.gov For instance, the Na+ gradient, meticulously maintained by astrocytes, is essential for the function of the NaDC3 transporter that brings NAA into glial cells. nih.gov
Endogenous Synthesis vs. Dietary Influence on Precursors
This compound is primarily an endogenously synthesized compound within the brain; it is not directly obtained from dietary sources. biocrates.com The synthesis of NAA occurs predominantly in the mitochondria of neurons. biocrates.comwikipedia.org
The process involves the enzymatic reaction between two precursors: L-aspartic acid and acetyl-coenzyme A (acetyl-CoA) . biocrates.comnih.govebi.ac.ukmdpi.com This reaction is catalyzed by the enzyme N-acetylaspartate synthetase , which is encoded by the NAT8L gene. biocrates.combiorxiv.org
While NAA itself is not sourced from the diet, the availability of its precursors can be influenced by dietary intake. Nutrients such as glucose can be metabolized to produce acetyl-CoA, and aspartate can be derived from other amino acids in the diet. biocrates.com However, studies indicate that most L-aspartic acid consumed in food is metabolized within the enterocytes (intestinal cells) and less than 1% reaches the intestinal blood intact. nih.gov This highlights the importance of the body's own synthesis of L-aspartate for maintaining the necessary pool for NAA production. Research in animal models has shown that diets high in fat and glucose can lead to an increase in the activity of the NAA pathway, suggesting that systemic metabolism can indeed influence the synthesis rate of this brain-specific molecule. biocrates.com
| Aspect | Endogenous Synthesis | Dietary Influence |
| Primary Source of NAA | NAA is synthesized within the body, mainly in neuronal mitochondria. biocrates.comwikipedia.org | NAA is not directly obtained from food. biocrates.com |
| Precursors | L-aspartic acid and Acetyl-CoA. nih.govcaymanchem.com | The diet provides basic building blocks like glucose and amino acids that can be converted into NAA precursors. biocrates.com |
| Key Enzyme | N-acetylaspartate synthetase (NAT8L). biocrates.combiorxiv.org | Not applicable. |
| Regulation | Tightly regulated within the CNS. | Can indirectly affect the availability of precursors, potentially altering synthesis rates. biocrates.com |
| Contribution of Aspartate | The body's own synthesis of L-aspartate is the main source. nih.gov | Dietary L-aspartic acid is largely metabolized by the gut and contributes minimally to the systemic pool. nih.gov |
Physiological Roles and Proposed Mechanisms of Action of N Acetyl L Aspartic Acid
Role as a Neuronal Health and Integrity Biomarker
N-Acetyl-L-aspartic acid is extensively utilized as a non-invasive biomarker for neuronal health and viability, primarily through proton magnetic resonance spectroscopy (MRS). ajnr.orgfrontiersin.org Its high concentration in the brain generates the most significant peak in MRS scans, making it a reliable indicator of the state of neurons. ajnr.orgfrontiersin.org
Correlation with Neuronal Loss and Dysfunction
A decrease in the concentration of NAA is a well-established indicator of neuronal loss or dysfunction. researchgate.net Reduced levels of NAA are observed in a wide range of neuropathological conditions, including traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's disease. wikipedia.orgbiocrates.comnih.gov The extent of NAA reduction often correlates with the severity of the neuronal damage. frontiersin.orgresearchgate.net For instance, in Alzheimer's disease, diminished NAA levels in specific brain regions are linked to the degree of neuronal loss and cognitive decline. biocrates.com It is important to note that while a drop in NAA can signify irreversible neuron loss, it can also represent reversible neuronal or mitochondrial dysfunction. nih.govresearchgate.net Studies have shown that cellular dysfunction, even without cell death, can lead to significant reductions in NAA levels. researchgate.net
Involvement in Myelin Synthesis and Lipid Metabolism
One of the primary proposed functions of this compound is its contribution to the synthesis of myelin, the protective sheath that insulates nerve fibers. wikipedia.orgbiocrates.com This process is crucial for the efficient transmission of nerve impulses.
Acetate (B1210297) Donation for Lipid and Myelin Formation
NAA synthesized in neurons is transported to oligodendrocytes, the cells responsible for myelination in the CNS. nih.govfrontiersin.org Within oligodendrocytes, the enzyme aspartoacylase cleaves NAA, releasing acetate. nih.govresearchgate.net This acetate is then converted to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and steroids, which are essential components of myelin. frontiersin.orgresearchgate.net Research indicates that NAA provides a significant portion of the acetyl groups required for myelin lipid synthesis, particularly during brain development. frontiersin.orgwiley.com Studies using radiolabeled NAA have shown the incorporation of its acetate moiety into myelin lipids, confirming its role as an acetate donor for myelination. frontiersin.orgnih.gov This metabolic pathway highlights a crucial neuron-oligodendrocyte interaction, where neurons supply the necessary substrate for myelin formation and maintenance. wiley.comnih.gov
Role in Oligodendroglial Differentiation and Remyelination
Recent research suggests that extracellular concentrations of NAA can influence the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. mdpi.comnih.gov Studies using an oligodendroglial cell line have shown that lower concentrations of NAA can stimulate differentiation and promote the expression of myelin-related genes. mdpi.comnih.govnih.gov This finding is particularly relevant in the context of demyelinating diseases and brain injury, where NAA levels are often reduced. nih.gov The ability of lower NAA levels to encourage oligodendroglial differentiation suggests a potential role for NAA in regulating remyelination processes following injury. mdpi.comnih.gov
Impact on Histone Deacetylase (HDAC) Activation
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and influencing gene expression. spandidos-publications.comnih.gov Emerging evidence indicates that this compound can modulate HDAC activity. mdpi.com It has been observed that NAA treatment can promote the expression of certain HDAC genes, such as Hdac1 and Hdac11. mdpi.com Rather than acting as a source of acetyl groups for acetylation, increasing dosages of NAA have been shown to reduce protein acetylation, suggesting it activates HDAC activity. mdpi.com This modulation of HDACs appears to be a mechanism through which NAA influences oligodendrocyte differentiation and the expression of myelin proteins. mdpi.comnih.govresearchgate.net For instance, the inhibition of HDAC activity has been shown to impair the expression of myelin basic protein. mdpi.com Furthermore, studies in glioblastoma cells have demonstrated that NAA can inhibit the mRNA levels of class II HDACs more significantly than class I HDACs. nih.gov
Contribution to Neuronal Energy Metabolism
NAA appears to play a significant, albeit indirect, role in the energy dynamics of neurons. This is evidenced by the parallel reductions observed in NAA and ATP levels following brain injury, suggesting a close relationship between NAA and cellular energy status. frontiersin.org
A primary proposed mechanism for NAA's involvement in energy metabolism is its role in facilitating the oxidation of glutamate (B1630785). frontiersin.org The synthesis of NAA in mitochondria requires a continuous supply of aspartate, which is formed from oxaloacetate. frontiersin.org The production of aspartate via aspartate aminotransferase also generates alpha-ketoglutarate (B1197944) from glutamate. frontiersin.org This alpha-ketoglutarate can then enter the tricarboxylic acid (TCA) cycle, a central pathway for energy production. frontiersin.orgwiley.com By promoting the conversion of glutamate to alpha-ketoglutarate, NAA synthesis indirectly supports the TCA cycle and, consequently, energy derivation. frontiersin.orgnih.gov This process allows neurons to utilize glutamate as an additional energy source, augmenting ATP production. frontiersin.org
The synthesis of NAA itself is dependent on mitochondrial respiration and is linked to oxygen consumption and ATP production. neurology.orggu.se In essence, the synthesis of NAA helps to drive the metabolic flux through the aspartate aminotransferase reaction, thereby increasing the availability of TCA cycle intermediates derived from glutamate. frontiersin.org
Function as a Neuronal Osmolyte in Brain Fluid Balance
As an abundant intracellular anion, NAA helps to balance the high concentration of positive ions within neurons. gu.senih.gov Its high concentration, which can reach up to 10 mM, makes it a major contributor to the intracellular osmotic environment. nih.gov It has been proposed that NAA functions as a "molecular water pump," helping to remove excess water that may be produced during neuronal energy metabolism. gu.se While some studies have questioned the extent of its role as an osmoregulator under physiological conditions, its high concentration and anionic nature strongly support its involvement in maintaining the brain's fluid and ionic equilibrium. gu.senih.gov
Precursor to N-Acetylaspartylglutamate (NAAG) Synthesis
One of the well-established functions of NAA is to serve as a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG). wikipedia.orglmdb.canih.govnih.gov NAAG is the most abundant peptide neurotransmitter in the mammalian central nervous system and is formed by the enzymatic coupling of NAA and glutamate. nih.govwikidoc.orgmdpi.com This synthesis occurs within neurons, highlighting a key metabolic fate of NAA. neurology.orgnih.gov
NAAG fulfills the criteria to be classified as a neurotransmitter. wikidoc.orgnih.gov It is concentrated in neurons and synaptic vesicles, released in a calcium-dependent manner upon neuronal firing, and is subsequently broken down in the synaptic cleft by specific enzymes. wikidoc.orgnih.gov NAAG is widely distributed throughout the brain, particularly in glutamatergic neurons. neurology.org It is often co-released with other neurotransmitters, including glutamate, and acts as a neuromodulator, influencing the signaling of these primary transmitters. neurology.orgajnr.org
A primary mechanism of NAAG's neuromodulatory action is through its interaction with metabotropic glutamate receptors (mGluRs), specifically the mGluR3 subtype. nih.govnih.govuio.no NAAG is a selective agonist for mGluR3, which are often located on presynaptic terminals. neurology.orgnih.govnih.gov
Activation of these presynaptic mGluR3s by NAAG leads to an inhibition of further neurotransmitter release, including glutamate. neurology.orgnih.gov This creates a negative feedback loop, where the release of NAAG (often triggered by intense neuronal activity) helps to dampen excessive glutamatergic signaling. neurology.orgnih.govuio.no By reducing glutamate release, NAAG can prevent the over-activation of postsynaptic glutamate receptors, a process that can lead to excitotoxicity and neuronal damage. neurology.org Through this mechanism, NAAG plays a crucial neuroprotective role. neurology.orgnih.gov Recent research also suggests that NAAG can be released from postsynaptic dendrites and act as a retrograde messenger, inhibiting presynaptic glutamate release. nih.govuio.no
Role in Axon-Glial Signaling
This compound (NAA) plays a crucial role in the communication and metabolic coupling between neurons and glial cells, particularly oligodendrocytes. This function is central to the process of myelination and the maintenance of white matter integrity. nih.govresearchgate.net NAA is synthesized in high concentrations within neuronal mitochondria and is then transported out of the neuron and transferred to adjacent oligodendrocytes. neurology.orgbiocrates.com This transfer is not merely a metabolic hand-off but a key signaling event.
Within the oligodendrocyte, NAA is catabolized by the enzyme aspartoacylase (ASPA), which cleaves NAA into L-aspartate and acetate. neurology.orgbiocrates.com The acetate released from this process is a vital precursor for the synthesis of lipids, which are essential building blocks of the myelin sheath. neurology.orgresearchgate.netfrontiersin.org Specifically, the acetate is converted to acetyl-coenzyme A (acetyl-CoA) by acetyl-CoA synthetase, which then enters the pathways for fatty acid and cholesterol synthesis. neurology.orgfrontiersin.org This neuron-to-oligodendrocyte transfer of NAA establishes a direct metabolic link, where the neuron provides the essential substrate required by the oligodendrocyte for myelin production and turnover. frontiersin.orgnih.gov
This unique metabolic compartmentalization, with synthesis occurring in neurons and catabolism primarily in oligodendrocytes, underscores NAA's role as a signaling molecule. nih.govnih.gov The regulated release of NAA from axons acts as a signal to the ensheathing glial cells, indicating the metabolic status and needs of the axon, thereby ensuring the health and maintenance of the myelin sheath. nih.gov This axon-glial signaling is fundamental for the establishment and preservation of the nervous system's architecture. nih.gov
Potential Involvement in Brain Nitrogen Balance
Beyond its roles in myelination and energy metabolism, researchers have proposed that this compound may be involved in maintaining the nitrogen balance within the brain. nih.govfrontiersin.orgnih.gov The central nervous system requires efficient mechanisms to manage and clear nitrogenous waste to prevent toxicity. Evidence suggests that NAA could function as a carrier molecule for nitrogen transport. neurology.org
According to this hypothesis, NAA released from neurons can be taken up by other glial cells, such as astrocytes. neurology.org Following its uptake and potential processing, NAA or its nitrogen-containing components could be transported to the general circulation for removal from the CNS. neurology.org This proposed function would make NAA a contributor to the homeostasis of the neuronal and glial microenvironment by facilitating the export of excess nitrogen, complementing other known nitrogen clearance pathways in the brain. neurology.orgnih.gov Further research is needed to fully elucidate the specific mechanisms and significance of NAA's contribution to brain nitrogen balance. researchgate.netnih.gov
**3.8. Emerging Roles
Recent investigations have begun to uncover novel functions of this compound, extending its physiological relevance beyond its traditionally recognized roles. These emerging roles include the inhibition of protein aggregation and the modulation of key cellular signaling pathways.
A growing body of evidence indicates that NAA can act as a potent inhibitor of protein aggregation, a pathological hallmark of many neurodegenerative diseases. frontiersin.orgnih.gov Studies have shown that NAA can suppress the formation of protein aggregates and, in some cases, even help to solubilize aggregates that have already formed. nih.govdntb.gov.ua
Research using model proteins such as carbonic anhydrase (CA) and catalase has demonstrated that NAA effectively inhibits heat-induced aggregation in a concentration-dependent manner. frontiersin.orgnih.gov As shown in the table below, increasing concentrations of NAA lead to a decrease in the final amount of aggregates formed.
| NAA Concentration | Effect on Carbonic Anhydrase (CA) Aggregation | Effect on Catalase Aggregation |
|---|---|---|
| Low | Moderate inhibition of aggregation. | Noticeable reduction in aggregation rate. |
| High | Strong suppression of aggregation and increased stability. nih.gov | Significant inhibition of aggregate formation. nih.gov |
Studies on α-synuclein, the protein associated with Parkinson's disease, have revealed a more complex, paradoxical effect. acs.orgnih.gov Low concentrations of NAA were found to inhibit α-synuclein aggregation, potentially by stabilizing the monomeric form of the protein. nih.gov Conversely, higher concentrations appeared to accelerate the aggregation process. acs.orgnih.gov These findings suggest that NAA could play a significant role in modulating the conditions that lead to proteopathic stress in the brain. nih.gov
Emerging evidence suggests that NAA metabolism is linked to the regulation of cellular signaling, particularly through the process of histone acetylation, a key epigenetic mechanism for controlling gene expression. nih.gov The breakdown of NAA by aspartoacylase in glial cells releases acetate. nih.gov This acetate can be converted into acetyl-CoA, which is the sole acetyl group donor for histone acetyltransferases (HATs), enzymes that acetylate histone proteins. frontiersin.orgnih.gov
This pathway suggests that NAA can influence gene transcription by providing the necessary substrate for histone acetylation. For instance, in brown adipocytes, silencing the gene for aspartoacylase (Aspa) led to decreased cytosolic acetyl-CoA levels and reduced acetylation of specific histone sites, such as H3K9 and H3K27, which in turn altered the expression of genes related to adipocyte differentiation. nih.gov
However, the relationship is not straightforward, and some research presents a contrasting view. A study on an oligodendroglial cell line found that increasing concentrations of NAA led to a reduction in protein acetylation, suggesting that NAA may activate histone deacetylase (HDAC) activity rather than solely providing a source for acetylation. mdpi.com This highlights the complexity of NAA's role in cellular signaling, which may be cell-type specific and context-dependent. nih.gov This area of research indicates that NAA could be a significant signaling molecule, influencing cellular function through epigenetic modifications. nih.govnih.gov
N Acetyl L Aspartic Acid in Neurological and Metabolic Disorders
Canavan Disease (CD)
Canavan disease is a rare, autosomal recessive neurodegenerative disorder characterized by the spongy degeneration of the brain's white matter. researchgate.netnih.gov It is caused by mutations in the ASPA gene, which provides instructions for making the enzyme aspartoacylase. researchgate.netmedlink.com
Aspartoacylase Deficiency and N-Acetyl-L-aspartic Acid Accumulation
In individuals with Canavan disease, a deficiency in the enzyme aspartoacylase prevents the normal breakdown of NAA into aspartic acid and acetate (B1210297). nih.govresearchgate.netdergipark.org.tr This enzymatic defect leads to a significant accumulation of NAA in the brain, as well as in blood, cerebrospinal fluid, and urine. dergipark.org.trpathbank.orgnih.gov The inability to hydrolyze NAA is the primary biochemical hallmark of the disease. researchgate.net The accumulation of NAA is a direct consequence of the non-functional or partially functional aspartoacylase enzyme resulting from mutations in the ASPA gene. researchgate.netfrontiersin.org More than 100 different mutations in the ASPA gene have been identified, including missense mutations, nonsense mutations, and deletions. nih.gov
Pathophysiological Consequences of Elevated this compound
The accumulation of NAA in the brain has several detrimental effects that contribute to the pathology of Canavan disease. The failure to break down NAA leads to a disruption of myelin, the protective sheath that surrounds nerve fibers, resulting in the characteristic spongy degeneration of the brain's white matter. researchgate.netmedlink.com This demyelination impairs the proper function of nerve cells. medlink.com
One hypothesis suggests that the deficiency of acetate, which is normally produced from the breakdown of NAA by aspartoacylase, contributes to defective myelin synthesis. nih.gov Acetate is a crucial component for the synthesis of lipids that make up the myelin sheath. nih.gov
Furthermore, elevated levels of NAA are thought to induce oxidative stress. nih.govresearchgate.net Studies have shown that high concentrations of NAA can lead to the upregulation of nitric oxide and a reduction in antioxidant defenses, which can cause damage to brain cells. nih.govresearchgate.net Research in animal models has also indicated that direct injection of NAA into the brain can induce neuroexcitation and neurodegeneration. nih.gov The accumulation of NAA is believed to cause mitochondrial damage, leading to cell death. researchgate.net The resulting brain atrophy is progressive. medlink.com
Neurodegenerative Diseases
Alterations in this compound levels are not exclusive to Canavan disease and have been implicated in other neurodegenerative conditions as well.
Alzheimer's Disease and Cognitive Decline
In Alzheimer's disease (AD), a progressive neurodegenerative disorder that leads to cognitive decline and memory loss, changes in NAA levels are observed. biocrates.com Unlike in Canavan disease where NAA accumulates, in AD, there is a reduction in NAA levels in specific brain regions. biocrates.comnih.gov This decrease in NAA is considered a marker of neuronal loss or dysfunction. biocrates.comnih.gov
Proton magnetic resonance spectroscopy (1H-MRS) studies have consistently shown lower levels of NAA in the brains of individuals with AD compared to healthy controls. nih.govnih.gov The reduction of NAA has been observed in the neocortex and the parahippocampal gyrus, areas of the brain significantly affected by AD pathology. nih.gov Furthermore, the extent of the NAA decrease has been found to correlate with the severity of cognitive impairment and the density of senile plaques and neurofibrillary tangles, the hallmark pathological features of AD. neurology.org
Reduced levels of NAA are also seen in individuals with mild cognitive impairment (MCI), which is often considered a transitional state between normal aging and AD. nih.gov Lower whole-brain NAA in MCI patients may indicate early neuronal damage and supports the idea that MCI can be an early stage of AD. nih.gov
| Condition | Change in NAA Levels | Associated Brain Regions | Correlation with Disease Severity |
| Alzheimer's Disease | Decreased biocrates.comnih.gov | Neocortex, Parahippocampal Gyrus nih.gov | Correlates with cognitive decline and pathology nih.govneurology.org |
| Mild Cognitive Impairment | Decreased nih.gov | Whole Brain nih.gov | May indicate early neuronal damage nih.gov |
Huntington's Disease
Huntington's disease (HD) is an inherited neurodegenerative disorder that causes the progressive breakdown of nerve cells in the brain. It is characterized by uncontrolled movements, cognitive difficulties, and psychiatric issues. Studies have revealed alterations in NAA levels in individuals with HD.
Research has shown a significant decrease in NAA levels in the brains of HD patients. google.com This reduction has been observed in the cerebral cortex and is thought to reflect neuronal loss. google.com In mouse models of HD, a decrease in NAA levels has been documented and appears to coincide with the onset of symptoms. aaem.pl
Proton magnetic resonance spectroscopy (1H-MRS) studies in human patients have also demonstrated a reduced N-acetyl-aspartate/choline (B1196258) ratio in the frontal cortex of symptomatic HD patients, indicating neuronal loss. nih.gov This reduction was found to be related to the clinical severity of the disease. nih.gov Interestingly, some studies have reported lower levels of NAA in the serum of both presymptomatic and early-stage HD patients compared to controls, suggesting that NAA could be a potential biomarker for the disease. researchgate.net In contrast, another study observed a decrease in specific amino acids, including NAA, in the striatum of late-symptomatic HD mouse models. mdpi.com
Amyotrophic Lateral Sclerosis (ALS)
This compound (NAA) presents a complex and multifaceted profile in the context of Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease characterized by the progressive loss of motor neurons. Research utilizing proton magnetic resonance spectroscopy (¹H-MRS) has consistently identified reductions in NAA or its ratios to other metabolites, such as creatine (B1669601) (Cr) and choline (Cho), in the motor cortex and corticospinal tract of ALS patients. neurology.orgtandfonline.com These reductions are interpreted as evidence of neuronal injury or loss in these critical motor regions. neurology.org Studies have shown that in the more affected hemisphere of probable/definite ALS patients, NAA/Cho and NAA/(Cre+Cho) ratios were reduced by 12.6% and 9.5% respectively within the motor cortex. tandfonline.comnih.gov This finding of decreased NAA extends beyond the motor cortex, suggesting that neuronal damage in ALS is widespread. tandfonline.comnih.gov
In the central nervous system (CNS) tissue of ALS patients, post-mortem studies have confirmed decreased concentrations of NAA. In the cervical spinal cord, NAA levels were found to be significantly reduced in the ventral horn, dorsal horn, and ventral column. nih.gov Specifically, one study noted a 40% decrease in NAA in the ventral horn. nih.gov Similarly, the motor cortex of ALS patients showed decreased levels of NAA. nih.gov These findings align with the known pathology of the disease, where neuronal loss is a key feature. neurology.orgnih.gov
Conversely, studies measuring NAA in the bloodstream have yielded different results. One study involving 112 ALS patients found significantly higher serum NAA levels compared to healthy controls. nih.gov The age- and sex-adjusted odds ratio for ALS was 19.97 for individuals with serum NAA levels above the median value of 0.171 mmol/L. nih.gov This elevation is hypothesized to result from the increased release of NAA from damaged neurons into circulation. nih.gov Furthermore, a significant correlation was found between the serum NAA level and the rate of disease progression, suggesting its potential as a biomarker. nih.gov
Intriguingly, some research has detected increased NAA levels in specific brain regions of certain ALS patient populations. A study on non-demented ALS patients found elevated NAA levels in the hippocampi, a region not primarily associated with motor function. mdpi.com This finding, in the absence of hippocampal atrophy, might suggest a compensatory mechanism or functional recruitment of this brain region in the earlier stages of the disease. mdpi.com
The following table summarizes the varied findings on NAA levels in different sample types from ALS patients.
| Sample Type | Brain Region/Fluid | Finding | Implication | Reference |
| Brain Tissue | Motor Cortex | Decreased NAA/Cho and NAA/(Cre+Cho) ratios | Neuronal injury and loss | tandfonline.comnih.gov |
| Brain Tissue | Corticospinal Tract | Decreased NAA/(Cho+Cr) ratio (16% reduction) | Neuronal injury and loss | neurology.org |
| Spinal Cord Tissue | Ventral Horn | Decreased NAA concentration (40-60% reduction) | Motor neuron loss | nih.govnih.gov |
| Serum | Blood | Significantly higher NAA levels | Release from damaged neurons, potential biomarker | nih.gov |
| Brain Tissue | Hippocampus (non-demented patients) | Increased NAA levels | Possible compensatory mechanism | mdpi.com |
Parkinson's Disease (PD)
In Parkinson's Disease (PD), a neurodegenerative disorder primarily affecting dopaminergic neurons in the substantia nigra, alterations in this compound (NAA) levels serve as a marker for neuronal dysfunction and loss. frontiersin.orgajronline.org Numerous studies using ¹H-MRS have documented reduced NAA concentrations or NAA/creatine (NAA/Cr) ratios in various brain regions of PD patients.
Research has shown that in early-stage PD, metabolic changes are not confined to the substantia nigra but are evident across multiple brain lobes. frontiersin.org One study found that compared to healthy controls, PD patients exhibited significant decreases in NAA in the frontal, temporal, parietal, and occipital lobes of the hemisphere contralateral to the more affected side of the body. frontiersin.org For instance, NAA was reduced by 6.82% in the frontal lobe and 7.96% in the parietal lobe. frontiersin.org This widespread neuronal dysfunction is further supported by findings of reduced NAA/Cr ratios in the occipital lobe and posterior cingulate in PD patients with mild cognitive impairment (PD-MCI). nih.govnih.gov
The reduction in NAA has been correlated with the clinical severity of the disease. Decreased NAA levels in the right prefrontal cortex have been associated with poorer performance on tasks measuring processing speed. amegroups.org Furthermore, lower frontal NAA levels showed a negative correlation with scores on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), indicating a link with disease severity. frontiersin.org In patients with Parkinson's disease dementia (PDD), NAA/Cr ratios in the posterior cingulate gyrus were significantly lower than in both healthy controls and non-demented PD patients. nih.gov
These metabolic alterations observable through ¹H-MRS highlight the potential of NAA as a biomarker for tracking the neurodegenerative process and cognitive decline in Parkinson's disease. frontiersin.orgnih.gov
The table below details the observed changes in NAA in various brain regions of PD patients.
| Brain Region | Patient Population | Key Finding | Correlation | Reference |
| Frontal, Temporal, Parietal, Occipital Lobes | Early Stage PD | Significant decrease in NAA | Negative correlation with MDS-UPDRS scores | frontiersin.org |
| Posterior Cingulate Gyrus | PD with Dementia (PDD) | Lower NAA/Cr ratio compared to controls and non-demented PD | Correlation with mental status | nih.gov |
| Right Prefrontal Cortex | PD | Reduced NAA levels | Associated with worse processing speed | amegroups.org |
| Occipital Lobe | PD with Mild Cognitive Impairment (PD-MCI) | Lower NAA/Cr ratio compared to healthy controls | Associated with PD-MCI | nih.gov |
| Substantia Nigra (SN) & Globus Pallidus (GP) | Early Stage PD | Meta-analysis showed a significant decrease in NAA/Cr in the SN | Controversial findings, but suggests neuronal loss | frontiersin.org |
Brain Injury and Trauma
Traumatic Brain Injury (TBI)
Following a traumatic brain injury (TBI), this compound (NAA) levels undergo significant and rapid changes that reflect the extent of neuronal damage and metabolic crisis. frontiersin.org NAA is widely used as a non-invasive marker for neuronal health, and its reduction is a hallmark of neuropathology following TBI. frontiersin.org
Research in animal models demonstrates a very rapid drop in brain NAA levels after severe TBI, which is paralleled by a reduction in adenosine (B11128) triphosphate (ATP), indicating a profound impact on energy metabolism. frontiersin.org In rats, NAA levels can decrease by over 20% within just one minute of severe TBI. frontiersin.org The degree of NAA reduction is often proportional to the severity of the tissue damage. frontiersin.org Recovery of NAA to normal levels is possible after milder injuries but is often incomplete in cases of severe or repeated injuries. frontiersin.org
In human studies, microdialysis has been used to measure extracellular NAA (eNAA) in the brain tissue of patients with severe TBI. nih.govsemanticscholar.orgresearchgate.net These studies reveal a temporal profile where eNAA concentrations are highest in the immediate aftermath of the injury, which is thought to be due to the release of intracellular contents from dying or injured neurons. nih.govsemanticscholar.orgresearchgate.net Following this initial peak, eNAA levels steadily decline, and by 70 hours post-injury, they can be 40% lower than levels in non-TBI patients. nih.govresearchgate.net
Interestingly, the levels of NAA in cerebrospinal fluid (CSF) have shown correlations with long-term functional outcomes. A pilot study on 28 severe TBI patients found that lower average CSF NAA levels in the first four days post-injury were associated with better outcomes at 3, 6, 12, and 24 months. tandfonline.com This suggests that a greater efflux of NAA into the CSF may signify more extensive neuronal damage. tandfonline.com
The following table summarizes the dynamic changes of NAA following TBI.
| Measurement Context | Key Finding | Implication | Reference |
| Brain Tissue (Animal Models) | Rapid drop in NAA (>20% in 1 min) paralleling ATP loss | Acute neuronal energy crisis and damage | frontiersin.org |
| Extracellular Fluid (Human Microdialysis) | Initial high levels of eNAA, followed by a steady decline | Release from injured neurons, followed by depletion | nih.govsemanticscholar.orgresearchgate.net |
| Cerebrospinal Fluid (Human) | Higher acute CSF NAA levels correlated with poorer long-term outcome | Greater neuronal injury leads to more NAA release | tandfonline.com |
| Brain Tissue (¹H-MRS) | Reduced NAA levels proportional to injury severity | Non-invasive marker of neuronal health and damage | frontiersin.org |
Stroke and Cerebral Ischemia
In the context of stroke and cerebral ischemia, this compound (NAA) serves as a crucial biomarker for assessing the extent of neuronal damage and predicting functional outcomes. nih.gov The interruption of blood flow to the brain triggers a cascade of metabolic changes, and the resulting attenuation of the NAA signal, as measured by proton magnetic resonance spectroscopy (¹H-MRS), reflects the severity of the ischemic event. nih.gov
Following an ischemic stroke, there is an acute and significant decrease in NAA levels within the core of the ischemic lesion, which is consistent with neuronal loss. nih.govresearchgate.net This reduction is not always a static event. Studies have shown that the fall in NAA can be progressive, continuing for up to two weeks or longer after the initial event. nih.govresearchgate.net This suggests that some neuronal death may continue beyond the hyperacute phase. researchgate.net For example, one serial MRS study observed that NAA in the ipsilesional thalamus, a region connected to the infarct core, fell significantly from 10.0 mmol/L at 2 weeks post-stroke to 7.97 mmol/L at 12 weeks. kcl.ac.uknih.gov
The extent of NAA reduction has been directly linked to clinical outcomes. Higher NAA concentrations in the affected brain regions are associated with better motor recovery. nih.govkcl.ac.uknih.gov A study demonstrated that higher NAA levels in the ipsilesional thalamus at both 2 and 12 weeks post-stroke correlated with higher (better) Fugl-Meyer motor scores at 12 weeks. nih.govkcl.ac.uknih.gov Conversely, lower ratios of NAA to creatine (Cr) are indicative of a poor outcome after a stroke. nih.gov
The dynamic changes in NAA provide valuable insight into the pathophysiology of stroke, highlighting a window for potential therapeutic interventions aimed at limiting ongoing subacute tissue damage and improving recovery. researchgate.netnih.gov
The table below presents findings on NAA changes after stroke.
| Time Point | Brain Region | Key Finding on NAA | Correlation with Outcome | Reference |
| Acute (within hours) | Ischemic Core | Significant decrease | Reflects initial neuronal loss | nih.govresearchgate.net |
| Subacute (2 to 12 weeks) | Ipsilesional Thalamus | Progressive decrease (from 10.0 to 7.97 mmol/L) | Lower NAA fall associated with better motor recovery | kcl.ac.uknih.gov |
| Chronic | Ipsilesional Thalamus | Higher NAA concentrations | Correlated with better Fugl-Meyer motor scores | nih.govkcl.ac.uknih.gov |
| Acute/Subacute | Ischemic Lesion | NAA reaches its lowest point by 2 weeks | Lower NAA/Cr ratio indicative of poor outcome | researchgate.netnih.gov |
Demyelinating and White Matter Disorders
Multiple Sclerosis (MS)
In multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system, this compound (NAA) is a key biomarker for axonal damage and neurodegeneration. nih.govnih.gov Since NAA is located almost exclusively within neurons and their axons in the adult brain, its measurement via proton magnetic resonance spectroscopy (¹H-MRS) provides a non-invasive window into the health and integrity of these structures. nih.govjneurosci.org
A consistent finding in MS research is the reduction of NAA levels not only within visible demyelinating lesions but also in the normal-appearing white matter (NAWM) and gray matter. nih.govnih.gov This widespread decrease suggests that axonal injury and dysfunction are diffuse processes in MS, extending beyond areas of active inflammation and demyelination. nih.govoup.com The reduction in NAA is considered a more specific marker of the underlying neurodegenerative component of MS than conventional MRI measures like lesion volume. wiley.com
The degree of NAA reduction correlates strongly with the level of clinical disability. nih.govwiley.com Studies have shown that lower NAA concentrations or NAA/creatine (NAA/Cr) ratios are associated with worse scores on the Expanded Disability Status Scale (EDSS) and the MS Functional Composite (MSFC). d-nb.info For instance, a study measuring NAA in the cervical spinal cord of MS patients found a 32% reduction compared to controls, which correlated with the cerebellar subscore of their neurological assessment. wiley.com Another study found that lower NAA concentrations in the cerebrospinal fluid (CSF) were related to a more advanced stage of the disease, greater clinical disability, and higher lesion load on MRI. d-nb.info
The changes in NAA levels reflect the cumulative axonal loss and mitochondrial dysfunction that contribute to permanent neurological disability in MS. nih.govjneurosci.org Therefore, monitoring NAA levels is considered a valuable tool for tracking disease progression and assessing the efficacy of neuroprotective therapies. nih.gov
The following table summarizes the findings regarding NAA in Multiple Sclerosis.
| Sample/Tissue Type | Key Finding | Correlation | Implication | Reference |
| Brain White Matter (Lesions and NAWM) | Decreased NAA concentrations | Correlates with disability | Widespread axonal damage and dysfunction | nih.govnih.gov |
| Cervical Spinal Cord | 32% reduction in NAA concentration | Correlated with cerebellar function assessment | Significant neuronal/axonal damage in the spinal cord | wiley.com |
| Cerebrospinal Fluid (CSF) | Lower NAA concentrations | Correlated with higher disability (EDSS), lower brain volume, and higher lesion load | Marker of disease severity and progression | d-nb.info |
| Brain Gray Matter | Decreased NAA levels | Linked with physical disability | Cortical neurodegeneration | nih.gov |
Psychiatric and Neuropsychiatric Conditions
This compound (NAA), as a prominent metabolite in the central nervous system, has been a key area of investigation in various psychiatric and neuropsychiatric conditions. Its concentration, often measured by proton magnetic resonance spectroscopy (¹H-MRS), is considered a marker of neuronal health and viability. medrxiv.org Alterations in NAA levels have been documented in several disorders, providing insights into their underlying neuropathology.
Schizophrenia
Research has consistently demonstrated altered this compound (NAA) levels in individuals with schizophrenia, suggesting neuronal dysfunction or loss. medrxiv.orgscitechnol.com These changes are observed in various brain regions and appear to differ based on the stage of the illness.
A meta-analysis of 182 studies revealed significantly lower NAA levels in multiple brain regions of patients with chronic schizophrenia compared to healthy controls. bohrium.com The most pronounced reductions were found in the hippocampus, followed by the frontal lobe, temporal lobe, thalamus, and parietal lobe. bohrium.com In individuals experiencing their first episode of psychosis, NAA reductions were significant in the frontal lobe, anterior cingulate cortex, and thalamus. bohrium.com Even in individuals at high risk for psychosis, lower NAA levels have been noted in the hippocampus. bohrium.com These findings suggest that alterations in NAA begin in the hippocampus, frontal cortex, and thalamus and extend to other regions as the illness progresses. bohrium.com
Another study focusing on the thalamus in medicated schizophrenia patients found significantly lower NAA concentrations in both the right and left mediodorsal regions compared to healthy individuals. jpn.ca Interestingly, a positive correlation was observed between the left and right thalamic NAA concentrations in patients, a correlation not seen in the control group. jpn.ca Some research also points to a potential link between the duration of schizophrenia and NAA levels, with one study noting an inverse relationship in the left dorsolateral prefrontal cortex, particularly in the early years of the illness. psychiatryonline.org
A pilot study analyzing the cerebrospinal fluid (CSF) of patients in the early phase of psychosis also identified lower levels of this compound. nih.gov
Table 1: Regional this compound (NAA) Alterations in Schizophrenia
| Illness Stage | Brain Region with Decreased NAA |
|---|---|
| High-Risk for Psychosis | Hippocampus bohrium.com |
| First-Episode Psychosis | Frontal Lobe, Anterior Cingulate Cortex, Thalamus bohrium.com |
| Chronic Schizophrenia | Frontal Lobe, Hippocampus, Temporal Lobe, Thalamus, Parietal Lobe bohrium.comjpn.ca |
| Early Phase Psychosis | Cerebrospinal Fluid nih.gov |
Other Neuropsychiatric Disorders
Beyond schizophrenia, alterations in this compound (NAA) levels have been implicated in other neuropsychiatric conditions, notably mood disorders such as bipolar disorder and major depressive disorder.
In Bipolar Disorder , studies have reported deficits in NAA, which may reflect neuronal dysfunction. nih.gov A meta-analysis found significantly lower NAA levels in the basal ganglia and hippocampi of individuals with bipolar disorder. stanford.edu Postmortem brain studies have confirmed significant deficits in hippocampal NAA concentrations in patients with bipolar disorder. nih.gov Research focusing on the dorsolateral prefrontal cortex has also found decreased NAA levels in both adults and children with bipolar disorder compared to healthy controls, suggesting that these neuronal abnormalities may be present from the early stages of the illness. psychiatryonline.orgnih.gov Some evidence suggests that treatment with lithium may have a neuroprotective effect, with one study showing that lithium-treated patients had prefrontal NAA levels comparable to healthy controls, whereas patients with limited lithium exposure had significantly lower levels. jpn.ca
For Major Depressive Disorder (MDD) , a meta-analysis of 62 studies revealed that patients with chronic MDD have significantly reduced NAA concentrations in the frontal lobe, occipital lobe, thalamus, and frontal and periventricular white matter when compared to healthy controls. medrxiv.orgbohrium.comfrontiersin.org Postmortem studies have also found NAA deficits in the hippocampus and amygdala of individuals with MDD. nih.gov Reduced NAA levels have been reported across various brain regions in depressed individuals, including the prefrontal cortex, anterior cingulate cortex, and hippocampus. biocrates.com Interestingly, some research suggests that antidepressant treatment may reverse these alterations, particularly in the frontal lobe. bohrium.commdpi.com
In the context of Anxiety Disorders , research into NAA is less extensive but still points to its potential involvement. One study on individuals with Cushing's syndrome found a negative correlation between anxiety and NAA levels in the prefrontal cortex, suggesting that metabolic alterations in this brain region are associated with anxiety. nih.gov A study on Generalized Anxiety Disorder (GAD) found that successful treatment with the glutamate-modulating agent riluzole (B1680632) was associated with increases in hippocampal NAA. nih.govresearchgate.net In these patients, the increase in hippocampal NAA was positively correlated with improvements in anxiety and worry symptoms. researchgate.net
Table 2: this compound (NAA) Findings in Select Neuropsychiatric Disorders
| Disorder | Key Findings | Brain Regions Implicated |
|---|---|---|
| Bipolar Disorder | Decreased NAA levels. nih.govstanford.edu Lithium treatment may normalize levels. jpn.ca | Basal Ganglia, Hippocampus, Dorsolateral Prefrontal Cortex nih.govstanford.edunih.gov |
| Major Depressive Disorder | Decreased NAA levels in chronic MDD. bohrium.comfrontiersin.org Antidepressants may reverse changes. mdpi.com | Frontal Lobe, Occipital Lobe, Thalamus, Hippocampus, Amygdala bohrium.comnih.govfrontiersin.org |
| Anxiety Disorders | Negative correlation between anxiety and prefrontal NAA. nih.gov Treatment response linked to increased hippocampal NAA. researchgate.net | Prefrontal Cortex, Hippocampus nih.govresearchgate.net |
Other Associated Conditions
HIV-Related Dementia
In the context of Human Immunodeficiency Virus (HIV) infection, this compound (NAA) serves as an important marker for neuronal injury, particularly in the progression to HIV-associated dementia (HAD), also known as AIDS dementia complex (ADC). frontiersin.orgelsevier.es Studies using ¹H-MRS have shown that NAA levels are significantly reduced in patients with moderate to severe dementia (ADC stage 2 or 3). frontiersin.org This decline in NAA is consistent with the neuronal loss observed in the brains of individuals with HIV encephalitis. frontiersin.org
The reduction in NAA appears to be linked to the severity of both dementia and the underlying immune suppression. frontiersin.org A significant decrease in the NAA/Creatine (Cr) ratio is often observed in patients with advanced disease, particularly those with CD4 counts below 200/μl. frontiersin.orgelsevier.es In the early stages of HIV infection, when clinical symptoms are absent or mild, NAA levels are typically unchanged. However, as the disease progresses to late-stage HIV with severe clinical symptoms, NAA/Cr ratios decrease significantly, indicating neuronal loss or dysfunction. This reduction is found not only in visible brain lesions but also in normal-appearing brain tissue.
Longitudinal studies have documented a progressive decrease in NAA as dementia worsens. elsevier.es Furthermore, longer duration of HIV infection has been associated with lower NAA in the caudate nucleus, a region susceptible to HIV-related injury. nih.gov Conversely, immune recovery on combination antiretroviral therapy (cART) has been linked to higher NAA levels in the frontal white matter, suggesting a potential for neurochemical repair. nih.gov
Table 3: NAA Levels in HIV-Associated Neurocognitive Disorder (HAND)
| Condition | NAA/Cr Ratio Finding | Associated Factors |
|---|---|---|
| Asymptomatic/Mild Dementia (ADC Stage 0-1) | Generally not significantly reduced frontiersin.org | Higher CD4 counts frontiersin.org |
| Moderate to Severe Dementia (ADC Stage 2-3) | Significantly reduced frontiersin.org | CD4 counts < 200/μl, progressive dementia frontiersin.orgelsevier.es |
| Long-term Viral Suppression on cART | Mild alterations; lower in frontal white matter and caudate compared to HIV-negative individuals nih.gov | HIV duration, immune recovery nih.gov |
Epilepsy
The role of this compound (NAA) in epilepsy is complex and appears to be multifaceted. While chronically low NAA levels in certain brain regions can be a marker of neuronal injury or dysfunction that may contribute to a seizure focus, some experimental evidence suggests that elevated concentrations of NAA itself may have pro-convulsive effects.
Studies in rat models have shown that intracerebroventricular administration of NAA can induce epileptic seizures. nih.gov At lower doses, it can cause absence-like seizures characterized by spike-wave complexes on EEG, while higher doses can lead to convulsive seizures. nih.gov This seizure-inducing effect is thought to be mediated, at least in part, through the activation of glutamate (B1630785) receptors. nih.gov Patch-clamp studies have demonstrated that NAA can excite hippocampal neurons by acting on G protein-coupled metabotropic glutamate receptors, leading to an inward electrical current that can contribute to the initiation of seizures. mdpi.com
This pro-epileptic potential of high NAA levels is particularly relevant to Canavan disease, a rare genetic disorder caused by a deficiency of the enzyme aspartoacylase. This deficiency leads to a massive accumulation of NAA in the brain, and epileptic seizures are a common feature of the disease. nih.gov
Conversely, in established epilepsy, particularly in the region of a seizure focus, ¹H-MRS studies often show reduced NAA levels. This is interpreted as a sign of the neuronal loss or metabolic dysfunction that is part of the underlying epileptic pathology. Therefore, while acutely high levels of NAA may be capable of triggering seizures, chronic epileptic conditions are often associated with a local reduction in this neuronal marker.
Brain Tumors (e.g., Glioblastoma)
In the evaluation of brain tumors, particularly gliomas, this compound (NAA) is a crucial biomarker measured by ¹H-MRS. biocrates.com Since NAA is almost exclusively located in neurons, its signal is markedly decreased or absent within brain tumors that displace or destroy normal neuronal tissue. This reduction in NAA is a hallmark of glial tumors like glioblastoma. biocrates.com
Glioblastoma (GBM), the most common and aggressive primary brain tumor in adults, is characterized by significant metabolic changes detectable by ¹H-MRS. nih.gov A typical spectral pattern for GBM shows a severely decreased NAA peak, an elevated choline (Cho) peak, and often the presence of lipids and lactate. The elevated Cho reflects high cell membrane turnover and proliferation, while the decreased NAA indicates neuronal destruction. biocrates.com
The ratios of different metabolites are often more informative than absolute concentrations for tumor grading and diagnosis. The Cho/NAA and NAA/Creatine (Cr) ratios are particularly important. biocrates.com In glioblastomas, the Cho/NAA ratio is significantly increased due to the combination of rising Cho and falling NAA. biocrates.comresearchgate.net Similarly, the NAA/Cr ratio is typically lower in GBM compared to healthy brain tissue and often lower than in lower-grade astrocytomas. biocrates.com These metabolic ratios can help differentiate high-grade from low-grade gliomas and distinguish tumor tissue from surrounding edema or post-treatment changes like radiation injury. biocrates.com For instance, the non-enhancing region surrounding a tumor may show an elevated Cho/NAA ratio, suggesting tumor cell infiltration, a feature more characteristic of a glioma than a metastasis. researchgate.net
Table 4: Typical ¹H-MRS Metabolite Changes in Glioblastoma
| Metabolite / Ratio | Change Compared to Normal Brain Tissue | Rationale |
|---|---|---|
| This compound (NAA) | Decreased biocrates.comnih.gov | Destruction or displacement of neurons |
| Choline (Cho) | Increased | High membrane synthesis and cell proliferation biocrates.com |
| Lactate (Lac) | Often Present/Increased | Anaerobic glycolysis by tumor cells |
| Lipids | Often Present/Increased | Cell membrane breakdown (necrosis) |
| Cho/NAA Ratio | Increased biocrates.comresearchgate.net | Combined effect of increased Cho and decreased NAA |
| NAA/Cr Ratio | Decreased biocrates.com | Reflects neuronal loss relative to cellular energy stores |
Type 2 Diabetes
This compound (NAA) has been identified as a significant metabolite in the context of Type 2 Diabetes (T2D), with studies revealing altered levels in individuals with this condition. Research indicates a complex relationship between circulating and brain NAA concentrations, glycemic control, and diabetic complications. nih.govnih.gov
Magnetic Resonance Spectroscopy (MRS) studies have consistently shown alterations in brain NAA levels in patients with T2D. nih.gov Several studies have reported decreased NAA levels or NAA to creatine (Cr) ratios (NAA/Cr) in various brain regions of T2D patients, suggesting neuronal damage or dysfunction. nih.govajnr.orgheraldopenaccess.us For instance, a study by Sinha et al. found significantly decreased NAA levels in the right frontal and parieto-temporal regions of T2D patients. nih.gov Another study observed lower NAA/Cr ratios in the left lenticular nucleus of individuals with T2D. ajnr.org Furthermore, these reduced NAA/Cr ratios have been negatively correlated with fasting blood glucose and HbA1c levels, indicating that poorer glycemic control is associated with greater neuronal metabolic disturbance. nih.govajnr.org
Conversely, some research has reported increased levels of NAA in both T2D and diabetic kidney disease (DKD) patients, suggesting it could be a biomarker for the onset and progression of diabetes. mdpi.comnih.gov One study noted a stepwise upregulation of circulating NAA in T2D and DKD patients compared to healthy individuals. mdpi.com
The impact of obesity, a common comorbidity with T2D, on NAA levels has also been investigated. Circulating NAA concentrations have been found to be negatively related to Body Mass Index (BMI). nih.gov Interventions such as bariatric surgery and glucose-lowering treatments have been shown to increase plasma NAA levels. nih.gov Specifically, surgically-induced weight loss led to a significant increase in NAA, and antidiabetic treatments raised NAA levels in proportion to the reduction in HbA1c. nih.gov
These findings suggest that NAA levels are modulated by glycemic control and obesity and may serve as a potential biomarker for monitoring neuronal health in the context of T2D. nih.govajnr.org
Table 1: Research Findings on this compound (NAA) in Type 2 Diabetes
| Finding | Study Population | Key Result | Reference(s) |
|---|---|---|---|
| Decreased NAA/Cr ratio | Patients with T2DM | The NAA/Cr ratio was significantly lower in the left lenticular nuclei of T2DM patients compared to healthy controls. | ajnr.org |
| Correlation with glycemic control | Patients with T2DM | NAA/Cr ratio was negatively correlated with fasting blood glucose and HbA1c levels. | nih.govajnr.org |
| Association with obesity | 505 subjects (including NGT, IGT, and T2D) | Plasma NAA was negatively associated with BMI. | nih.gov |
| Effect of interventions | Obese subjects and T2D patients | Surgically-induced weight loss and glucose-lowering treatments led to an increase in plasma NAA levels. | nih.gov |
| Increased circulating NAA | Cross-sectional study of healthy, T2DM, and DKD subjects | Circulating NAA levels were upregulated in T2DM and DKD patients compared to healthy controls. | mdpi.com |
Oxidative Stress and Cellular Dysfunction
This compound plays a dual role in cellular processes, including those related to oxidative stress and cellular dysfunction. nih.govexcli.de Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses. wiley.comfrontiersin.org This phenomenon is a key factor in the pathogenesis of many neurodegenerative and metabolic diseases. wiley.comnih.gov
Research suggests that altered levels of NAA can contribute to oxidative stress. nih.govexcli.de Some studies propose that an upregulation of NAA can lead to increased oxidative stress by boosting nitric oxide production and diminishing the effectiveness of antioxidants. nih.govresearchgate.net This increase in nitric oxide can lead to the formation of peroxynitrite, a potent oxidant that can cause mitochondrial damage and cell death. researchgate.net In experimental models, the administration of NAA has been shown to impair antioxidant defenses and promote protein oxidation in the cerebral cortex. researchgate.net
The brain is particularly susceptible to oxidative damage due to its high oxygen consumption rate and lipid-rich composition. wiley.com Mitochondrial dysfunction is a central element in oxidative stress-related cellular damage. wiley.comusp.br Mitochondria are the primary sites of ROS production, and their dysfunction can lead to a vicious cycle of increased oxidative stress and further mitochondrial damage. techscience.com NAA is synthesized in neuronal mitochondria, and its levels can be indicative of mitochondrial function. nih.govbiocrates.com A decrease in NAA is often interpreted as a marker of neuronal loss or mitochondrial dysfunction. nih.govmitosoc.org
In the context of metabolic disorders, hyperglycemia can induce neuronal damage through glucose-driven oxidative stress. nih.gov This "glucose neurotoxicity" can disrupt astrocyte function and lead to an inflammatory response, contributing to cellular dysfunction. nih.gov The interplay between elevated glucose, oxidative stress, and altered NAA metabolism highlights the complex mechanisms underlying cellular dysfunction in diseases like type 2 diabetes. nih.govnih.gov
Table 2: this compound (NAA) and its Association with Oxidative Stress
| Observation | Mechanism | Implication | Reference(s) |
|---|---|---|---|
| Upregulation of NAA | Increases nitric oxide and reduces antioxidant potential. | Contributes to oxidative stress and potential disease pathophysiology. | nih.govresearchgate.net |
| Administration of NAA | Impairs antioxidant defenses and promotes protein oxidation in the cerebral cortex. | May be involved in the neurotoxicity observed in conditions with NAA accumulation. | researchgate.net |
| Decreased NAA levels | Often associated with mitochondrial dysfunction. | Can serve as a marker for neuronal injury or metabolic impairment in the brain. | nih.govmitosoc.org |
| Hyperglycemia-induced stress | Leads to glucose-driven oxidative stress and protein glycation. | Causes neuronal damage and disrupts astrocyte function. | nih.gov |
Analytical Methodologies for N Acetyl L Aspartic Acid Research
Magnetic Resonance Spectroscopy (MRS)
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the quantification of neurochemicals in living tissue. nih.gov It is widely used in clinical and research settings to study the metabolic profile of the brain.
Proton Magnetic Resonance Spectroscopy (¹H-MRS) is the most common MRS technique used for the in vivo study of N-Acetyl-L-aspartic acid. nih.govnih.gov NAA is one of the most abundant metabolites in the central nervous system and produces a prominent signal in the ¹H-MRS spectrum, a distinct peak at approximately 2.02 ppm. nih.govbiocrates.com This strong signal makes NAA a reliable and frequently used marker for neuronal viability and density. nih.govbiocrates.com A reduction in the NAA signal is often interpreted as an indication of neuronal loss or dysfunction. researchgate.net The technique is broadly available on clinical scanners, making it a valuable tool for investigating a variety of cerebral disorders. nih.gov
In many ¹H-MRS studies, the measured signal at 2.02 ppm is referred to as total this compound (tNAA). This is because the signal represents the combined concentration of NAA and another closely related acetylated compound, N-acetylaspartylglutamate (NAAG), whose signals significantly overlap at the magnetic field strengths commonly used in clinical settings (e.g., 3 Tesla). nih.govmdpi.com
The precision of metabolite quantification can be improved by using ultra-high field strength scanners (e.g., 7 Tesla). nih.govmdpi.com Studies comparing 7T and 3T MRS have found that the measurement quality for tNAA, as indicated by a lower Cramer–Rao lower bound (CRLB), is better at 7T. mdpi.com Creatine (B1669601) (Cr) is often used as an internal reference for calculating metabolite ratios, such as tNAA/Cr, due to its relatively stable concentration in the brain. mdpi.com
| Brain Region | NAAG/NAA Ratio (Mean ± SD) | Reference |
|---|---|---|
| Gray Matter (Anterior Cingulate) | 0.11 ± 0.02 | nih.gov |
| White Matter (Frontal Lobe) | 0.18 ± 0.02 | nih.gov |
Due to the large spectral superposition of their signals, distinguishing NAA from N-acetylaspartylglutamate (NAAG) is a significant challenge in conventional ¹H-MRS. nih.gov NAAG can account for 10% to 20% of the total signal commonly attributed to NAA alone. nih.gov Failure to resolve these two compounds can be a confounding factor, as their concentrations may change independently in different pathological conditions.
To address this, advanced MRS techniques have been developed to separate the contributions of NAA and NAAG. Methods such as TE-averaged PRESS spectroscopy and spectral editing sequences like MEGA-PRESS have been successfully employed to differentiate the signals and allow for the individual measurement of each metabolite. nih.govnih.gov For instance, a TE-averaged PRESS sequence combined with regularized lineshape deconvolution has been used to directly quantify the acetyl proton signal of NAAG, thereby allowing for the calculation of NAAG-to-NAA ratios in different brain tissues. nih.gov
Chromatographic Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography, provide highly sensitive and specific quantification of this compound, typically in ex vivo samples such as tissue homogenates or biological fluids. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. For NAA analysis, reversed-phase HPLC is commonly employed. nih.gov The technique has been successfully applied to determine NAA concentrations in various biological samples, including rat cerebrum homogenate and mouse brain tissue. nih.govnih.gov More advanced methods couple HPLC with tandem mass spectrometry (HPLC-MS/MS), which can significantly improve sensitivity and specificity, allowing for robust quantification in complex matrices like plasma. nih.gov
To enhance the sensitivity of HPLC for detecting this compound, fluorescence detection methods are frequently used. nih.gov This approach typically involves a pre-column derivatization step, where NAA is reacted with a fluorescent reagent to create a product that can be easily detected. nih.govnih.govresearchgate.net
A commonly used derivatizing agent is 4-N,N-dimethylaminosulfonyl-7-N-(2-aminoethyl)amino-2,1,3-benzoxadiazole (DBD-ED). nih.govnih.govresearchgate.net This method allows for the sensitive determination of NAA in small amounts of tissue. nih.gov The detection limit for NAA using this technique has been reported to be as low as 5.0 femtomoles (fmol) on the column. nih.gov This high sensitivity has enabled the precise measurement of NAA concentrations in discrete brain regions. nih.gov
| Brain Region | NAA Concentration (nmol/mg protein) (Mean ± SD, n=8) | Reference |
|---|---|---|
| Olfactory Bulb | 58.2 ± 4.0 | nih.govresearchgate.net |
| Prefrontal Cortex | Data Not Specified | nih.gov |
| Nucleus Accumbens | Data Not Specified | nih.gov |
| Striatum | Data Not Specified | nih.gov |
| Cerebellum | Data Not Specified | nih.gov |
| Hippocampus | 42.8 ± 1.6 | nih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
UV Detection Methods
Ultraviolet (UV) detection coupled with high-performance liquid chromatography (HPLC) is a common analytical approach for the quantification of this compound (NAA). This method leverages the principle that molecules containing specific functional groups, known as chromophores, absorb light in the UV-visible spectrum. In the case of amino acids and their derivatives like NAA, detection can often be achieved by monitoring the absorption of the carboxyl group (-COOH) in the low UV range, typically between 200 to 210 nm. shimadzu.com.sg
A specific reversed-phase HPLC method for the simultaneous determination of NAA and creatine has been developed. nih.gov This technique utilizes a UV detector set to a wavelength of 210 nm for peak detection. nih.gov The separation is achieved on a C18 column with a mobile phase consisting of 50 mM NaH2PO4 at a pH of 2.15, delivered at a flow rate of 1 ml/min. nih.gov This method has demonstrated good linearity and precision, making it suitable for determining NAA concentrations in various biological samples, including brain extracts and artificial cerebrospinal fluid. nih.gov
The performance characteristics of this HPLC-UV method highlight its utility in analytical research. The detection limit for NAA, at a signal-to-noise ratio of 2, is 9 pmol (or 0.1 µM) injected onto the column. nih.gov Furthermore, the method exhibits linearity over a wide concentration range, from 0.5 to 200 µM for NAA, which corresponds to 45 pmol to 18 nmol of injected substance. nih.gov
Table 1: Performance Characteristics of HPLC-UV Method for NAA Detection
| Parameter | Value |
| Wavelength | 210 nm |
| Mobile Phase | 50 mM NaH2PO4 (pH 2.15) |
| Flow Rate | 1 ml/min |
| Detection Limit (S/N=2) | 9 pmol (0.1 µM) |
| Linear Range | 0.5 - 200 µM |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique employed for the quantification of this compound, particularly in biological matrices such as urine and cerebrospinal fluid. nih.govnih.gov This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high specificity. A key aspect of analyzing compounds like NAA by GC-MS is the necessity of derivatization. This chemical modification process converts the non-volatile amino acid into a more volatile and thermally stable compound suitable for GC analysis. For instance, NAA can be converted into its pentafluorobenzyl ester derivative. nih.gov
Isotope dilution GC-MS is a frequently used approach for accurate quantification. nih.gov This involves using a stable isotope-labeled version of NAA, such as 15N-[2H3]acetyl-L-aspartic acid or a trideuterated form, as an internal standard. nih.govnih.gov The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during extraction and derivatization.
The sensitivity of GC-MS methods for NAA can be exceptionally high. For example, when using negative-ion chemical ionization mass spectrometry, sub-picogram amounts of the derivatized NAA can be detected. nih.gov This level of sensitivity allows for the reliable quantification of basal levels of NAA in very small sample volumes, such as a few microliters of urine. nih.gov
Table 2: GC-MS Methodological Parameters for NAA Analysis
| Parameter | Description |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Ionization Method | Negative-Ion Chemical Ionization |
| Internal Standard | Trideuterated this compound |
| Derivatization | Conversion to pentafluorobenzyl ester derivatives |
| Sample Types | Urine, Cerebrospinal Fluid |
| Detection Level | Sub-picogram amounts |
Mass Spectrometry (MS)
Application of Stable Isotope-Labeled this compound (e.g., ¹³C-NAA)
Stable isotope-labeled this compound, such as deuterium-labeled (this compound-d3) or carbon-13 labeled (¹³C-NAA) versions, serves as a critical tool in mass spectrometry-based research. medchemexpress.com A primary application of these labeled compounds is their use as internal standards for quantitative analysis. eurisotop.com Because isotopically labeled compounds have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer. eurisotop.com This allows for the precise quantification of endogenous NAA in complex biological samples by correcting for variations in sample preparation and instrument response. eurisotop.com
Beyond quantification, stable isotope labeling is instrumental in distinguishing genuine biologically derived metabolites from experimental noise or contaminants in metabolomics studies. eurisotop.com When a labeled precursor is introduced into a biological system, only the true metabolites derived from that precursor will incorporate the stable isotope. This enables researchers to confidently identify and trace the metabolic fate of NAA.
Table 3: Applications of Stable Isotope-Labeled NAA in Mass Spectrometry
| Application | Description |
| Internal Standard | Used for accurate quantification of endogenous NAA in biological matrices. |
| Metabolite Tracing | Allows for the tracking of NAA's metabolic pathways and fate. |
| Noise Reduction | Helps to differentiate true metabolites from background signals and contaminants in metabolomics experiments. |
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique that utilizes stable isotope tracers to investigate the rates of metabolic reactions within a biological system. eurisotop.com While general metabolite concentration measurements provide a static snapshot, MFA provides a dynamic view of cellular metabolism by tracking the flow of atoms from a labeled substrate through various metabolic pathways. eurisotop.com The use of stable isotopic tracers, such as ¹³C-labeled glucose or glutamine, allows for the assessment of not just metabolite concentrations, but also the activities of the pathways that produce and consume them. eurisotop.com
In the context of this compound, which is synthesized from aspartate and acetyl-CoA, MFA can elucidate the contributions of different precursors to its synthesis. biocrates.com For example, by providing ¹³C-labeled glucose, researchers can trace the incorporation of the carbon-13 label into the acetyl-CoA and aspartate pools, and subsequently into NAA. The specific pattern of isotope labeling (isotopomer distribution) in NAA and its precursors can then be measured by mass spectrometry. This data, when integrated with a metabolic network model, can be used to calculate the flux through the pathways leading to NAA synthesis.
Advanced mass spectrometry methods have been developed that can determine all 16 aspartate and 32 glutamate (B1630785) isotopomers from small tissue samples. nih.gov Given that glutamate and aspartate are metabolically closely linked and aspartate is the direct precursor to NAA, these methodologies are highly relevant for detailed flux analysis of NAA metabolism. biocrates.comnih.gov This level of detail allows for a more nuanced understanding of brain energy metabolism and the role of NAA within it. nih.gov
Other Spectroscopic and Chemical Methods
Neutron Activation Analysis
Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. wikipedia.orgiaea.org The fundamental principle of NAA involves bombarding a sample with neutrons, typically from a nuclear reactor. wikipedia.orgiaea.org This process causes some of the stable isotopes of the elements within the sample to be converted into radioactive isotopes. As these newly formed radioactive isotopes decay, they emit characteristic gamma rays. stfc.ac.uk The energy and intensity of these gamma rays are unique to each element, allowing for both qualitative and quantitative analysis. wikipedia.orgstfc.ac.uk
A significant advantage of NAA is that it is a non-destructive technique, meaning the sample is not chemically altered during the analysis. wikipedia.org This is particularly valuable for the analysis of precious or irreplaceable samples. NAA is capable of detecting a large number of elements, up to 74 depending on the specific experimental conditions, with detection limits that can reach the sub-parts-per-million range for many elements. wikipedia.org The method analyzes the entire bulk of the sample, as both the incident neutrons and the emitted gamma rays are highly penetrating. wikipedia.org
While NAA is a powerful tool for elemental analysis, it does not provide information about the chemical form or molecular structure of the elements within the sample. wikipedia.org Therefore, in the context of this compound (C6H9NO5), NAA would be used to determine the concentration of its constituent elements (carbon, hydrogen, nitrogen, oxygen) if they were rendered radioactive, or more practically, to quantify trace elemental impurities within a sample of NAA. It is not a method for quantifying the NAA molecule itself.
Table 4: Principles and Capabilities of Neutron Activation Analysis
| Feature | Description |
| Principle | Bombardment of sample with neutrons to induce radioactivity, followed by measurement of emitted gamma rays. wikipedia.orgiaea.org |
| Analysis Type | Qualitative and quantitative elemental analysis. wikipedia.org |
| Non-destructive | The chemical form of the sample is not destroyed during analysis. wikipedia.org |
| Sensitivity | High sensitivity with detection limits in the sub-ppm range for many elements. wikipedia.org |
| Scope | Can detect up to 74 elements depending on the procedure. wikipedia.org |
| Limitation | Does not provide information on the chemical structure of molecules. wikipedia.org |
Immunoassays (e.g., Radioimmunoassay for NAAG)
Immunoassays are a class of bioanalytical methods that utilize the specificity of the antigen-antibody reaction to measure the concentration of a substance in a biological sample. creative-biolabs.com Among these, the radioimmunoassay (RIA) is a highly sensitive in vitro technique used to quantify substances by employing radiolabeled molecules. wikipedia.orgmicrobenotes.com This method is based on the principle of competitive binding, where a radiolabeled antigen ("hot") and an unlabeled antigen ("cold") from a sample compete for a limited number of specific antibody binding sites. microbenotes.comnih.gov
The development of a radioimmunoassay for N-acetylaspartylglutamate (NAAG), a dipeptide formed from this compound (NAA) and glutamate, has been instrumental in its quantification in various tissues. nih.govresearchgate.net In this assay, antibodies are typically raised against NAAG coupled to a larger protein carrier, like bovine serum albumin, to elicit an immune response. nih.gov
The general procedure for a competitive RIA involves several key steps:
A known quantity of specific antibody is mixed with a fixed amount of radiolabeled NAAG. brainkart.comslideshare.net
The sample containing an unknown amount of unlabeled NAAG is then added to the mixture. wikipedia.orgbrainkart.com
The unlabeled NAAG competes with the radiolabeled NAAG for binding to the antibody. wikipedia.orgslideshare.net
As the concentration of unlabeled NAAG increases, it displaces more of the radiolabeled variant from the antibody binding sites. wikipedia.org
After reaching equilibrium, the antibody-bound antigen is separated from the free, unbound antigen. nih.gov
The radioactivity of either the bound or free fraction is measured using a gamma counter. wikipedia.org
The concentration of NAAG in the sample is determined by comparing these measurements to a standard curve generated with known concentrations of unlabeled NAAG. microbenotes.comslideshare.net
This technique is noted for its exceptional sensitivity, capable of detecting concentrations in the picogram and nanogram range. brainkart.com For NAAG, the lower limit of sensitivity has been reported to be as low as approximately 3 femtomoles per assay. researchgate.net The specificity of the assay is crucial; studies have shown that the antibodies developed for NAAG have significantly lower affinity for related compounds. For instance, the concentration of N-acetylaspartate (NAA) and aspartylglutamate (B1666100) required to displace 50% of the radiolabeled NAAG (IC50) was found to be 100 µM and 1 mM, respectively, compared to an IC50 of 2.5 nM for unlabeled NAAG. researchgate.net
Research utilizing RIA has provided detailed insights into the distribution of NAAG in the nervous system. nih.gov The table below presents data from a study that used RIA to determine NAAG concentrations in various microdissected regions of the rat central nervous system.
| Brain Region | NAAG Concentration (nmol/mg soluble protein) |
|---|---|
| Thoracic Spinal Cord | 64 |
| Superior Colliculus | Not specified in source, but peptidase activity was 148 pmol/mg/min |
| Median Eminence | 2.4 |
This table shows the range of N-acetylaspartylglutamate (NAAG) concentrations as determined by radioimmunoassay in different areas of the rat nervous system, illustrating the varying distribution of this peptide. nih.gov
Anion Exchange Chromatography
Anion exchange chromatography (AEC) is a powerful separation technique used for the analysis and purification of charged molecules, such as amino acids and their derivatives. 193.16.218pressbooks.pub The method separates molecules based on their net surface charge. pressbooks.pub It utilizes a stationary phase, which is an insoluble polymer resin containing fixed positive charges (anionic groups), and a liquid mobile phase that passes through it. pressbooks.publibretexts.org
This compound, like aspartic acid and glutamic acid, is an acidic molecule with a net negative charge at neutral pH due to its carboxyl groups. 193.16.218sapientia.ro When a sample containing NAA is introduced into the anion exchange column at an appropriate pH, the negatively charged NAA molecules bind to the positively charged resin. pressbooks.pub
The separation process involves the following principles:
Binding: The sample is loaded onto the column under conditions (typically low ionic strength buffer) that favor the binding of negatively charged molecules to the positively charged stationary phase. pressbooks.pub
Elution: The bound molecules are then eluted from the column by changing the composition of the mobile phase. This is typically achieved by gradually increasing the concentration of a competing anion, such as chloride from NaCl, in the buffer (a salt gradient). pressbooks.pub These competing ions displace the bound molecules from the resin. Alternatively, the pH of the buffer can be lowered, which neutralizes the negative charge on the analyte, causing it to detach from the resin. sapientia.ro
Separation: Molecules with a lower net negative charge will elute earlier, while those with a higher net negative charge will bind more tightly and require a higher salt concentration or a more significant pH change to elute. 193.16.218
After separation, the eluted amino acids must be detected. A common method involves post-column derivatization with ninhydrin (B49086). The eluate from the column is mixed with the ninhydrin reagent and heated, forming a colored complex that can be measured spectrophotometrically. 193.16.218libretexts.org Another detection approach is integrated amperometric detection, which can offer direct and sensitive measurement of amino acids following their separation. springernature.com
The table below summarizes the key components and principles of anion exchange chromatography for the analysis of acidic compounds like this compound.
| Component/Principle | Description |
|---|---|
| Stationary Phase | An insoluble polymer matrix (resin) with covalently attached positively charged functional groups (e.g., quaternary ammonium). libretexts.org |
| Mobile Phase | An aqueous buffer system used to carry the sample through the column and elute the bound molecules. 193.16.218 |
| Analyte Property for Separation | Net negative charge. Molecules with higher negative charge bind more strongly to the resin. pressbooks.pub |
| Elution Method | Increasing the ionic strength (salt concentration) of the mobile phase or decreasing its pH. pressbooks.pubsapientia.ro |
| Detection | Post-column derivatization (e.g., with ninhydrin) followed by spectrophotometry or electrochemical methods like amperometry. 193.16.218springernature.com |
This table outlines the fundamental aspects of anion exchange chromatography as applied to the separation of negatively charged analytes. 193.16.218pressbooks.publibretexts.orgsapientia.rospringernature.com
Research Models and Experimental Approaches
In Vivo Animal Models
Animal models, particularly rodents, have been fundamental in understanding the complex roles of NAA in the central nervous system. These models allow for the investigation of systemic and neurological effects of NAA modulation in a living organism.
Sprague-Dawley rats and various strains of mice are commonly used in toxicological and metabolic studies of NAA. Acute and repeated-dose oral toxicity studies in Sprague-Dawley rats have been conducted to establish the safety profile of NAA. nih.gov For instance, studies have shown that acute oral administration of high doses of NAA did not result in mortality or adverse effects. nih.gov Similarly, repeated dietary exposure to NAA in Sprague-Dawley rats over extended periods did not lead to biologically significant differences in a range of physiological and behavioral parameters. nih.gov
In mice, research has focused on the metabolic fate of NAA and its distribution in various tissues. Studies in myodystrophic mice have revealed lower brain levels of NAA, aspartate, and glutamate (B1630785) compared to control mice, suggesting a potential link between NAA metabolism and certain muscular defects. core.ac.uk
Table 1: Key Findings from Rodent Models in N-Acetyl-L-aspartic acid Research
| Model Organism | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Sprague-Dawley Rats | Toxicity Assessment | No adverse effects observed after acute or repeated oral administration of NAA. | nih.gov |
| Mice | Metabolism & Disease | Lower brain NAA levels observed in myodystrophic mice. | core.ac.uk |
| Mice | Metabolism | NAA is synthesized in the brain and rapidly metabolized in the body. | nih.gov |
Genetically modified animal models have been crucial in modeling human diseases associated with altered NAA metabolism, such as Canavan disease, which is caused by a deficiency in the enzyme aspartoacylase (ASPA).
Aspartoacylase-Deficient Mice: These knockout mice, which lack the Aspa gene, exhibit key features of Canavan disease, including elevated brain NAA levels, spongiform vacuolation of white matter, and motor deficits. jneurosci.orgnih.govnih.govresearchgate.net Research using these mice has demonstrated that the accumulation of NAA is a primary driver of the pathology seen in Canavan disease. jneurosci.orgjneurosci.org Studies have shown that genetically suppressing NAA synthesis in these mice can prevent the development of brain vacuolation and neuron loss. jneurosci.orgnih.gov Furthermore, adeno-associated virus-mediated gene therapy to deliver functional ASPA to the brains of these mice has shown promise in reducing NAA levels and improving neuropathology in targeted brain regions. nih.gov
Tremor Rats (tm/tm): The tremor rat is another important model for studying the neurological effects of ASPA deficiency. These rats have a spontaneous mutation that includes a deletion in the Aspa gene, leading to increased NAA levels in the brain. nih.govnih.gov They exhibit tremors, absence-like seizures, and motor impairments. nih.govnih.gov Research on tremor rats has helped to elucidate the role of NAA in neuronal excitability. Studies have shown that elevated NAA can activate hippocampal CA3 neurons via metabotropic glutamate receptors, potentially contributing to the seizure phenotype. nih.gov Acetate (B1210297) supplementation in tremor rats has been shown to improve motor function and myelin content, supporting the hypothesis that a deficiency in NAA-derived acetate for lipid synthesis contributes to the pathology. core.ac.ukresearchgate.net
Table 2: Characteristics of Genetically Modified Models for NAA Research
| Model | Genetic Defect | Key Phenotypes | Research Applications | Reference(s) |
|---|---|---|---|---|
| Aspartoacylase-Deficient Mice | Knockout of the Aspa gene | Elevated brain NAA, spongiform leukodystrophy, motor deficits | Studying Canavan disease pathogenesis, evaluating gene therapy and other therapeutic strategies. | jneurosci.orgnih.govnih.govresearchgate.netjneurosci.org |
| Tremor Rats | Spontaneous deletion including the Aspa gene | Elevated brain NAA, tremors, seizures, motor impairment | Investigating the role of NAA in neuronal excitability and as a model for Canavan disease. | core.ac.uknih.govnih.govresearchgate.netrutgers.edu |
Isotope labeling techniques have been employed to trace the metabolic fate of NAA and its constituent parts. By using deuterium-labeled NAA (NAA-d3), researchers can track the molecule's distribution and incorporation into various metabolic pathways using mass spectrometry. medchemexpress.com
Early studies using carbon-14 (B1195169) and tritium-labeled NAA injected into the brains of rats demonstrated that the acetate moiety of NAA is readily incorporated into brain lipids, particularly during the period of active myelination. core.ac.uk This provided strong evidence for the role of NAA as a source of acetate for the synthesis of fatty acids and steroids in oligodendrocytes. nih.gov These findings have been corroborated by later studies in ASPA-deficient animal models, where reduced lipid synthesis is observed. core.ac.uk More recent work has also highlighted the role of NAA metabolism in tissues outside the brain, such as brown adipose tissue, where it is involved in lipogenesis and histone acetylation. nih.gov
In Vitro Cellular and Tissue Culture Studies
In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of NAA function, complementing the findings from in vivo studies.
Cultured hippocampal slices from rats have been utilized to study the direct effects of NAA on neuronal activity and viability. These studies have shown that NAA can induce depolarization in CA3 hippocampal neurons, an effect mediated by metabotropic glutamate receptors. nih.gov This finding suggests a role for NAA in modulating neuronal excitability.
Furthermore, hippocampal slice cultures have been used to investigate the efflux of NAA from neurons. Activation of NMDA receptors, which are involved in learning, memory, and excitotoxicity, was found to trigger a prolonged, calcium-dependent release of NAA from the slices. gu.se However, directly exposing the cultured slices to high concentrations of NAA was not found to be toxic, indicating that the extracellular accumulation of NAA itself may not be the primary cause of excitotoxicity under these conditions. gu.se The use of NAA's monomethyl ester, which can more readily enter cells, has been shown to increase intracellular NAA levels in cultured hippocampal slices, providing a tool to study the intracellular effects of elevated NAA. nih.govfrontiersin.org
Oligodendroglial cell lines have been instrumental in dissecting the role of NAA in oligodendrocyte biology and myelination. The Oli-neuM mouse oligodendroglial cell line, which can differentiate and express myelin genes, has been used to study the effects of varying NAA concentrations. nih.govnih.govresearchgate.net Research using this cell line has revealed that lower concentrations of NAA can stimulate oligodendroglial differentiation and promote the expression of myelin proteins. nih.govnih.gov This suggests that changes in extracellular NAA levels, such as those that occur during brain injury, could influence the process of remyelination. nih.govnih.gov
Studies on other oligodendroglioma cell lines, such as HOG and Hs683, have investigated the role of NAA metabolism in the context of cancer. These studies have noted that NAA and ASPA levels are reduced in oligodendrogliomas. plos.org
Human Subject Research
Research involving human subjects has provided significant insights into the role of NAA in both healthy and diseased states. These studies primarily involve non-invasive imaging techniques, analysis of biological fluids, and post-mortem tissue examination.
Magnetic Resonance Spectroscopy (MRS) has emerged as a key non-invasive tool for measuring NAA levels in the human brain. biocrates.com As NAA provides a prominent peak in proton MRS spectra, it serves as a reliable marker for neuronal health and density. frontiersin.orgbiocrates.com
Developmental studies using high-resolution proton MRS have tracked changes in NAA from the fetal stage through childhood. nih.gov NAA has been detected in the cerebral cortex and white matter of fetuses as early as 16 weeks of gestation. nih.gov Its concentration increases gradually from 24 weeks of gestation and then more remarkably from 40 weeks of gestation to one year of age, mirroring the developmental trajectory of axons, dendrites, and synapses. nih.gov
In the context of disease, MRS studies have been pivotal. For instance, in Canavan disease, a rare genetic disorder, MRS reveals elevated levels of NAA in the brain. nih.govhealthmatters.io A study utilizing ¹³C MRS determined the synthesis rate of NAA (V(NAA)) in both healthy controls and individuals with Canavan disease. nih.gov The mean V(NAA) in controls was found to be 9.2 ± 3.9 nmol/min/g, whereas in patients with Canavan disease, the rate was significantly reduced to 3.6 ± 0.1 nmol/min/g. nih.gov This finding is consistent with the underlying enzymatic deficiency in this disorder. nih.gov
Conversely, reduced brain NAA levels are observed in a wide range of neuropathologies, including traumatic brain injury and multiple sclerosis (MS). frontiersin.orgnih.gov In MS, lower parenchymal NAA concentrations, as measured by MRS, have been correlated with greater clinical disability and reduced brain volume. nih.gov
The analysis of NAA in cerebrospinal fluid (CSF), blood, and urine provides another avenue for understanding its metabolism and its role as a biomarker.
Cerebrospinal Fluid (CSF): NAA has been identified and quantified in human CSF using gas chromatography-mass spectrometry. nih.gov Studies have shown different concentrations in lumbar and ventricular fluid, with approximately 2 nmol/ml in lumbar CSF and about 20 nmol/ml in ventricular CSF. nih.govcapes.gov.br In patients with multiple sclerosis, CSF NAA concentrations have been found to correlate with clinical disability and MRI markers of disease burden, such as brain volume and lesion load. nih.gov Specifically, patients with secondary progressive MS had significantly lower CSF NAA concentrations compared to those with relapsing-remitting MS. nih.gov A positive correlation has also been observed between CSF concentrations of NAA and GAP-43, another neuronal marker. nih.gov
Blood and Urine: Elevated levels of NAA in the urine are a hallmark of Canavan disease, resulting from a deficiency of the enzyme aspartoacylase. healthmatters.iodergipark.org.tr This leads to the accumulation of NAA in the brain and its subsequent excretion in the urine. healthmatters.io A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of NAA in urine, which is crucial for the diagnosis of Canavan disease. nih.gov In patients with Canavan disease, urinary NAA levels ranged from 366 to 21,235 mmol/mol creatinine, significantly higher than the control level of <39 mmol/mol creatinine. nih.gov The mean concentration of NAA in normal and abnormal control urine specimens has been reported as 19.7 +/- 10.8 mg/g creatinine. ebi.ac.uk Elevated NAA concentrations have also been demonstrated in the plasma of individuals with Canavan disease. dergipark.org.tr
Table 1: this compound Concentrations in Human Biological Fluids
| Biological Fluid | Condition | Concentration | Method |
|---|---|---|---|
| Cerebrospinal Fluid (Lumbar) | Healthy/Schizophrenic | ~2 nmol/ml | Gas Chromatography-Mass Spectrometry |
| Cerebrospinal Fluid (Ventricular) | Healthy/Schizophrenic | ~20 nmol/ml | Gas Chromatography-Mass Spectrometry |
| Cerebrospinal Fluid | Relapsing Remitting MS | Median: 0.74 µmol/l | Gas Chromatography-Mass Spectrometry |
| Cerebrospinal Fluid | Secondary Progressive MS | Median: 0.54 µmol/l | Gas Chromatography-Mass Spectrometry |
| Cerebrospinal Fluid | Primary Progressive MS | Median: 0.83 µmol/l | Gas Chromatography-Mass Spectrometry |
| Urine | Canavan Disease | 366 - 21,235 mmol/mol creatinine | LC-MS/MS |
| Urine | Control | <39 mmol/mol creatinine | LC-MS/MS |
| Urine | Normal/Abnormal Control | 19.7 +/- 10.8 mg/g creatinine | Not Specified |
Data sourced from references ebi.ac.uknih.govnih.govcapes.gov.brnih.gov
The analysis of post-mortem brain tissue has provided direct evidence of alterations in NAA levels in various neurological conditions. In Alzheimer's disease (AD), studies have measured NAA concentrations in different brain regions. nih.gov One study using proton nuclear magnetic resonance (NMR) spectroscopy on perchloric acid extracts of post-mortem brain tissue found reductions in NAA in the grey matter of the neocortex and in both grey and white matter of the parahippocampal gyrus in AD patients compared to controls. nih.gov Importantly, these cortical NAA levels correlated with the severity of dementia as measured by the Mini-Mental State Examination during the patients' lives. nih.gov
Another metabolomic analysis of the temporal cortex in post-mortem AD brains also found a significant reduction in NAA levels. en-journal.org This decrease in NAA was part of a broader alteration in the alanine, aspartate, and glutamate metabolism pathway. en-journal.org These findings from post-mortem tissue analysis support the data obtained from in vivo MRS studies and further solidify the role of NAA as a marker of neuronal loss or dysfunction in neurodegenerative diseases. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetyl CoA |
| Alanine |
| Aspartate |
| Cerebronic acid |
| Glutamate |
| Glutamic acid |
| L-aspartate |
| Lignoceric acid |
| N-acetyl-aspartyl-glutamate |
| Oxaloacetate |
Future Directions and Therapeutic Research Perspectives
Elucidating the Primary Function and Undefined Mechanisms of N-Acetyl-L-aspartic Acid
This compound (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), second only to glutamate (B1630785). wikipedia.orgbiocrates.com Despite its discovery in 1956 and its high concentration in the brain, its primary physiological role remains a subject of extensive research and debate. biocrates.comebi.ac.uk NAA is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A. wikipedia.orgbiocrates.com While several functions have been proposed, a definitive understanding of its primary role and the full scope of its mechanisms is still being elucidated. biocrates.com
Current research points to several key proposed functions of NAA:
Neuronal Osmolyte: NAA is thought to act as a neuronal osmolyte, playing a role in maintaining fluid balance within the brain. wikipedia.orgt3db.calmdb.ca It may function as a molecular water pump to remove excess water from neurons. ebi.ac.uk
Source of Acetate (B1210297) for Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, the myelin-producing cells of the CNS. biocrates.combiorxiv.org In oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into L-aspartate and acetate. biocrates.com This acetate is a crucial building block for the synthesis of lipids that form the myelin sheath. wikipedia.orgnih.gov The link between NAA metabolism and myelination is highlighted in Canavan disease, where a deficiency in ASPA leads to NAA accumulation and defective myelin formation. biorxiv.orgnih.gov
Precursor to N-Acetylaspartylglutamate (NAAG): NAA serves as a precursor for the synthesis of the neuropeptide N-Acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian brain. wikipedia.orgt3db.calmdb.ca
Mitochondrial Energy Metabolism: There is evidence to suggest that NAA contributes to energy production within neuronal mitochondria, potentially by providing a source of glutamate. wikipedia.orgt3db.calmdb.ca
Although these roles are supported by significant research, the complete picture of NAA's function is complex and not fully understood. Its high concentration in the brain suggests a fundamental importance, yet the precise mechanisms through which it exerts its effects, and the interplay between its various functions, are still active areas of investigation. biocrates.com The disruption of NAA pathways has clear physiological consequences, as seen in various neuropathological conditions, further underscoring the need to fully define its role in brain health and disease. biocrates.com
Therapeutic Strategies for this compound-Related Disorders
Research into disorders of NAA metabolism, primarily Canavan disease, has spurred the development of several innovative therapeutic strategies aimed at correcting the underlying genetic defect, mitigating the pathological consequences of NAA accumulation, and restoring neurological function.
Canavan disease is a severe, progressive leukodystrophy caused by mutations in the ASPA gene, leading to a deficiency of the aspartoacylase enzyme. frontiersin.orgnih.gov This deficiency results in a toxic buildup of NAA in the brain, causing spongy degeneration of the white matter and impaired myelination. nih.govwiley.com
Enzyme Replacement Therapy (ERT): The goal of ERT is to supply a functional version of the missing or deficient enzyme to the body. ntsad.org For Canavan disease, this involves administering a recombinant form of aspartoacylase. nih.gov A primary challenge for treating neurological disorders with ERT is the blood-brain barrier (BBB), which prevents large molecules like enzymes from reaching the CNS. ntsad.orgnih.gov To overcome this, researchers have explored modifying the ASPA enzyme, such as through PEGylation (attaching polyethylene (B3416737) glycol), to improve its ability to cross the BBB. ntsad.orgnih.govnih.gov Studies in mouse models of Canavan disease have shown that modified enzymes can enter the brain, increase enzyme activity, and reduce the elevated levels of NAA. nih.govnih.gov
Gene Transfer/Therapy: Gene therapy is considered a highly rational treatment strategy for monogenic disorders like Canavan disease. nih.govnumberanalytics.com This approach aims to deliver a healthy, functional copy of the ASPA gene directly to the affected cells in the brain, primarily oligodendrocytes. myrtellegtx.comcanavantreatment.com Recombinant adeno-associated viruses (rAAV) have become the preferred vectors for CNS gene therapy due to their safety profile and efficiency in targeting neurons and glial cells. nih.govnih.gov
Several gene therapy strategies for Canavan disease are under investigation:
Direct Neurosurgical Delivery: Early clinical trials involved the direct neurosurgical administration of AAV vectors carrying the ASPA gene into affected brain regions. nih.gov
Intracerebroventricular (ICV) Administration: More recent approaches involve administering the gene therapy vector into the brain's ventricles, allowing for wider distribution throughout the CNS. myrtellegtx.comcanavantreatment.com
Dual-Route Administration: A recent clinical trial investigated the simultaneous intravenous (IV) and ICV administration of an rAAV9 vector, which showed improved white matter myelination and motor function in a patient. nih.gov
Oligodendrocyte-Specific Targeting: Novel AAV vectors, such as rAAV-Olig001, are being developed to specifically target oligodendrocytes, the cells most affected by the disease. myrtellegtx.comcanavantreatment.com Preclinical studies using oligodendrocyte-specific promoters to drive ASPA expression have demonstrated reversal of Canavan disease pathology in mouse models. frontiersin.org
Preliminary results from ongoing clinical trials have shown that gene therapy can lead to reductions in NAA levels and increases in white matter and myelin, suggesting that these approaches hold significant promise. myrtellegtx.comcanavanfoundation.org
N-Acetylaspartylglutamate (NAAG) is a neuropeptide synthesized from NAA and glutamate. wikipedia.org It is hydrolyzed by the enzyme Glutamate Carboxypeptidase II (GCPII) into NAA and glutamate. pnas.org Inhibiting GCPII presents a therapeutic strategy by increasing the levels of NAAG in the brain. pnas.org
Increased NAAG levels are thought to be neuroprotective. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), and activation of this receptor can reduce the release of glutamate, a neurotransmitter that can be toxic at high levels (excitotoxicity). pnas.org
Research has demonstrated that GCPII inhibitors can:
Increase brain NAAG concentrations. pnas.org
Provide therapeutic benefits in preclinical models of various neurological diseases, including multiple sclerosis and amyotrophic lateral sclerosis. pnas.org
Improve performance on learning and memory tasks in a mouse model of multiple sclerosis, suggesting a role in treating cognitive impairment. pnas.org
Furthermore, NAAG metabolism has been implicated in cancer, where it can serve as a source of glutamate to promote tumor growth. tandfonline.comnih.govnih.gov Inhibition of GCPII has been shown to be a viable strategy for cancer therapy in preclinical models. tandfonline.comnih.govnih.gov Specific GCPII inhibitors, such as 2-PMPA and 2-MPPA, have been studied for their therapeutic potential. pnas.orgnih.gov
Cell-based therapies offer another avenue for treating Canavan disease. wiley.com This strategy involves transplanting cells that can either replace the lost or dysfunctional oligodendrocytes or provide a source of the missing ASPA enzyme. nih.govoup.com
Studies have focused on the transplantation of:
Neural Progenitor Cells (NPCs): NPCs are multipotent stem cells that can differentiate into various neural cell types, including oligodendrocytes and astrocytes. nih.gov
Oligodendrocyte Progenitor Cells (OPCs): OPCs are the precursor cells to mature, myelinating oligodendrocytes. wiley.comnih.gov
Research using mouse models of Canavan disease has shown that transplanting NPCs or OPCs can lead to:
Survival and differentiation of the implanted cells into oligodendrocytes and astrocytes within the host brain. nih.gov
Restoration of ASPA activity and a reduction in elevated NAA levels. wiley.comnih.govresearchgate.net
Reversal of key pathological features, including spongiform degeneration (vacuolation) and defective myelination. nih.govfrontiersin.orgwiley.com
Improvement in motor function and prolonged survival in treated mice. wiley.comnih.govresearchgate.net
A significant advancement in this area is the use of induced pluripotent stem cells (iPSCs). wiley.comnih.gov In this approach, cells from a patient with Canavan disease can be reprogrammed into iPSCs. The genetic defect in the ASPA gene is then corrected in these cells, which are subsequently differentiated into NPCs or OPCs for transplantation. wiley.comresearchgate.net This method offers the potential for a personalized cell therapy that avoids immune rejection. researchgate.net
The hallmark of Canavan disease is the progressive destruction of myelin in the CNS. myrtellegtx.comresearchgate.net Therefore, a critical goal of any therapeutic intervention is to halt demyelination and promote the restoration of the myelin sheath (remyelination). frontiersin.orgresearchgate.net
Several of the therapeutic strategies discussed above directly contribute to myelin restoration:
Gene Therapy: By providing a functional ASPA gene, gene therapy aims to reduce the toxic accumulation of NAA, thereby creating a more permissive environment for oligodendrocyte survival and myelin production. frontiersin.orgmyrtellegtx.com Clinical and preclinical studies have demonstrated increased myelination following gene therapy. frontiersin.orgnih.govmyrtellegtx.com
Cell-Based Therapies: The transplantation of healthy NPCs or OPCs directly provides a source of new, functional oligodendrocytes that can produce myelin. nih.govwiley.comnih.gov Studies have confirmed significantly improved myelination in Canavan disease mouse models after cell transplantation. wiley.comnih.gov
Targeting Glial Cells: Research highlights that glial cells, particularly oligodendrocytes and astrocytes, are key regulators of myelin formation and maintenance. frontiersin.orgresearchgate.net Therapeutic strategies that target these cells, either through gene therapy or cell transplantation, are central to promoting myelin repair. frontiersin.orgfrontiersin.org
Understanding the complex interplay between NAA, glial cell dysfunction, and myelin breakdown is essential for developing effective treatments that not only correct the primary metabolic defect but also actively support the brain's capacity for myelin repair. nih.govmyrtellegtx.com
The accumulation of misfolded and aggregated proteins is a common feature of many neurodegenerative diseases. nih.govnih.gov While not the primary pathology in Canavan disease, the cellular stress caused by metabolic disruption can impact protein homeostasis. This compound itself has been investigated for its role in protein stability.
Research has shown that NAA can act as a protein stabilizer and may inhibit protein aggregation. nih.govresearchgate.net Studies have demonstrated that NAA can:
Suppress the aggregation of model proteins in laboratory experiments. nih.gov
Potentially act as an osmoprotectant, a molecule that helps stabilize proteins under stress. nih.gov
Exhibit an antiglycation effect, which can prevent protein damage. nih.govacs.org
Interestingly, the effect of NAA on the aggregation of specific proteins, such as α-Synuclein (implicated in Parkinson's disease), may be concentration-dependent. nih.govacs.org One study found that lower concentrations of NAA inhibited α-Synuclein aggregation, while higher concentrations accelerated it. nih.govacs.org This suggests a complex role for NAA in modulating protein fibrillation. nih.gov These findings open a potential, though less explored, therapeutic angle where modulating NAA levels or harnessing its stabilizing properties could be beneficial in neurodegenerative conditions characterized by protein aggregation. nih.gov
This compound as a Diagnostic and Prognostic Tool in Clinical Research
This compound (NAA) has emerged as a significant biomarker in clinical research, primarily for assessing neuronal health and integrity. nih.govhealthmatters.ionih.gov Found in high concentrations almost exclusively within neurons in the central nervous system (CNS), its levels provide a non-invasive window into the state of neuronal tissue. nih.govnih.gov The principal method for measuring NAA in the brain is proton magnetic resonance spectroscopy (¹H-MRS), a technique that quantifies metabolic compounds in living tissue. nih.govbiocrates.com A decrease in the NAA signal as detected by ¹H-MRS is widely interpreted as an indicator of neuronal loss, axonal damage, or metabolic dysfunction. nih.govnih.gov Consequently, with the exception of the rare genetic disorder Canavan disease where NAA accumulates, its concentration is reported to decline in nearly all other CNS disorders. healthmatters.ionih.gov
In the context of neurodegenerative diseases, NAA is a well-established marker. In Alzheimer's disease, reduced NAA levels have been observed in specific brain regions, such as the hippocampus and cortical gray matter, correlating with the extent of neuronal loss and cognitive decline. nih.govbiocrates.com Similarly, in multiple sclerosis (MS), NAA loss is detected not only in visible lesions but also in the normal-appearing white and gray matter, highlighting the diffuse nature of neuroaxonal damage in the disease. nih.govnih.gov The rate of decline in whole-brain NAA (WBNAA) has been investigated as a potential tool to predict and monitor the disease course in MS patients. nih.gov
Research has also identified NAA as a potential biomarker in various psychiatric and other neurological conditions. nih.gov Studies have shown significantly decreased NAA concentrations in the frontal lobes of patients with schizophrenia, which may correlate with the severity of negative symptoms. nih.gov Following traumatic brain injury, a reduction in NAA levels is used as an index of the extent of brain damage. frontiersin.org Altered NAA levels are also associated with conditions such as amyotrophic lateral sclerosis, epilepsy, and cerebral ischemia. frontiersin.org These findings underscore the utility of NAA as a surrogate marker for neuronal injury across a wide spectrum of neurological and psychiatric disorders. nih.govfrontiersin.org
Table 1: this compound (NAA) as a Biomarker in Neurological and Psychiatric Disorders
| Disorder | Observed Change in NAA Levels | Brain Region(s) Implicated | Method of Detection | Clinical Significance/Correlation | References |
| Alzheimer's Disease | Decreased | Hippocampus, Cortical Gray & White Matter | ¹H-MRS | Correlates with neuronal loss and cognitive decline. | biocrates.com, nih.gov |
| Multiple Sclerosis (MS) | Decreased | Lesions, Normal-Appearing White & Gray Matter | ¹H-MRS | Indicates diffuse axonal loss or damage; potential prognostic marker. | nih.gov, nih.gov |
| Schizophrenia | Decreased | Frontal Lobe | ¹H-MRS | Correlates with the severity of negative symptoms and cognitive performance. | nih.gov, nih.gov |
| Traumatic Brain Injury | Decreased | Site of injury and widespread areas | ¹H-MRS | Index of the extent of neuronal damage. | frontiersin.org |
| Amyotrophic Lateral Sclerosis (ALS) | Decreased | Motor Cortex, Corticospinal Tracts | ¹H-MRS | Reflects motor neuron loss. | creative-biolabs.com, frontiersin.org |
| Epilepsy | Decreased | Epileptogenic Zone | ¹H-MRS | Marker of neuronal dysfunction or loss in the seizure focus. | nih.gov, frontiersin.org |
| Canavan Disease | Increased | Whole Brain | ¹H-MRS, Organic Acids Test | Primary diagnostic marker due to aspartoacylase deficiency. | healthmatters.io, nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
